molecular formula C9H13NO2 B143833 ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-51-1

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B143833
CAS No.: 2199-51-1
M. Wt: 167.2 g/mol
InChI Key: QWSFDUPEOPMXCV-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13425. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSFDUPEOPMXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80176414
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2199-51-1
Record name Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
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Foundational & Exploratory

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS number 2199-51-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 2199-51-1, is a heterocyclic organic compound. It is characterized by a pyrrole ring structure, a five-membered aromatic heterocycle containing nitrogen, with two methyl groups at positions 2 and 4, and an ethyl ester functional group at position 3.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Its significance is highlighted by its role as a key building block in the synthesis of receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, a multi-targeted small molecule used in cancer therapy.[2][3][4] It is also utilized in the preparation of certain dyes.[2] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and applications.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. The compound typically appears as a white to light brown or light-red to brown solid or crystalline substance.[2][5]

PropertyValueSource
CAS Number 2199-51-1[5][6][7]
Molecular Formula C₉H₁₃NO₂[5][6][7][8]
Molecular Weight 167.21 g/mol [6][7][9]
IUPAC Name This compound[6]
Melting Point 122-123 °C[7]
Boiling Point 162 °C at 11 mmHg[2][7]
Appearance White to light brown crystalline solid[2][5]
Solubility Sparingly soluble in water.[5] Soluble in organic solvents.[1][1][5]
Storage Store in a cool, dry place under an inert atmosphere at room temperature.[10][10]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been documented. Below are detailed protocols for two common approaches.

Method 1: Decarboxylation of a Dicarboxylic Acid Ester

This method involves the thermal decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol:

  • Place 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (5.0 g, 25.0 mmol) into a flask.[9]

  • Heat the flask in an oil bath to a temperature of 200-210 °C for approximately 12 minutes.[9]

  • Continue heating until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.[9]

  • Remove the flask from the heat and allow it to cool to room temperature.[9]

  • Dry the resulting pale-gray solid product under a vacuum.[9]

  • This process yields the final product with a reported yield of up to 98.5%.[9]

G reactant 4-(Ethoxycarbonyl)-3,5-dimethyl- 1H-pyrrole-2-carboxylic acid product This compound reactant->product Heat (200-210 °C) byproduct CO₂ product->byproduct Release

Caption: Synthesis via thermal decarboxylation.

Method 2: Ring-Closure Reaction

This synthetic route involves a multi-step process starting from propionaldehyde and culminating in a ring-closure reaction.[3][11]

Experimental Protocol:

Step 1: Bromination of Propionaldehyde

  • Conduct a bromination reaction with propionaldehyde and bromine in an aprotic solvent.[3][11]

  • Maintain the reaction temperature between 0 °C and 50 °C to yield 2-bromopropionaldehyde.[3][11]

Step 2: Ring-Closure Reaction

  • In a reaction vessel, combine the 2-bromopropionaldehyde from the previous step with ethyl acetoacetate.[11]

  • Cool the mixture to a temperature between 0 °C and 10 °C.[11]

  • Slowly add ammonia water dropwise to the mixture.[11]

  • After the addition is complete, allow the reaction to proceed for 10-14 hours at a temperature between 0 °C and 50 °C.[11]

  • Following the reaction, remove the solvent (e.g., dichloromethane), and induce crystallization by freezing for 2 days.[11]

  • Isolate the crystals and stir at 0 °C to obtain the final product.[11]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Ring-Closure Propionaldehyde Propionaldehyde Intermediate 2-Bromopropionaldehyde Propionaldehyde->Intermediate Bromine Bromine Bromine->Intermediate Product This compound Intermediate->Product Reacts with EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Product Ammonia Ammonia Water Ammonia->Product

Caption: Two-step synthesis via ring-closure.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules.[2]

  • Pharmaceutical Synthesis: Its most notable application is as a critical intermediate in the synthesis of Sunitinib.[3][4] Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The pyrrole moiety forms the core of the Sunitinib molecule.

  • Dye Preparation: This compound is also used in the preparation of blue pyrrole dyes.[2]

Biological Relevance: Role as a Precursor to RTK Inhibitors

The primary biological significance of this compound stems from its use in synthesizing RTK inhibitors like Sunitinib. Receptor tyrosine kinases are proteins on the cell surface that play a crucial role in cellular processes, including growth, differentiation, and metabolism. In many types of cancer, these kinases are overactive, leading to uncontrolled cell proliferation. RTK inhibitors work by blocking the signaling pathways that these kinases activate, thereby inhibiting tumor growth and angiogenesis. The pyrrole derivative is a foundational scaffold upon which the final inhibitor drug is built.

G cluster_normal Normal Signaling cluster_inhibited Inhibited Signaling RTK Receptor Tyrosine Kinase (RTK) Pathway Downstream Signaling (Cell Proliferation, Angiogenesis) RTK->Pathway Activates ATP ATP ATP->RTK Binds & Activates Inhibitor RTK Inhibitor (e.g., Sunitinib) Inhibitor->RTK Blocks ATP Binding Site Block->Pathway Blocked

Caption: Conceptual pathway of RTK inhibition.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and eye/face protection.[5] It should be handled in a well-ventilated area.[6]

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, an important intermediate in organic synthesis. This document collates critical data, outlines experimental methodologies, and presents logical workflows to support research and development activities.

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueSource
Appearance White to light brown crystalline solid.[1][2] Also reported as a red crystal.[1]
Melting Point 122-123 °C[3]
Boiling Point 162 °C at 11 mmHg[2][3]
Density ~1.1222 g/cm³ (rough estimate)[3]
Solubility Sparingly soluble in water.[1] Likely soluble in polar organic solvents like ethyl acetate and methanol.[4]
Vapor Pressure 0.002 mmHg at 25 °C[3]
Refractive Index ~1.4680 (estimate)[3]
pKa 16.44 ± 0.50 (Predicted)[1]
Table 2: Molecular and Spectroscopic Properties
PropertyValueSource
Molecular Formula C₉H₁₃NO₂[1][3][5]
Molar Mass 167.21 g/mol [3]
Exact Mass 167.094628657 Da[5]
UV Absorption (λmax) 258 nm in Ethanol[1][2][3]
InChI InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3[1][5]
SMILES CCOC(=O)C1=C(NC=C1C)C[1][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis Protocol via Knorr Pyrrole Synthesis Modification

A common route for the synthesis of this compound involves the reaction of an α-amino-ketone with a β-ketoester. A specific patented method involves a two-step process starting from propionaldehyde.[6]

Step 1: Preparation of 2-Bromopropanal

  • Add propionaldehyde to a non-protonic solvent (e.g., methylene chloride) in a reaction vessel.[6]

  • Cool the mixture to a temperature between 0-10 °C.[6]

  • Slowly add bromine, maintaining the reaction temperature between 0-50 °C.[6]

  • After the addition is complete, continue the reaction for 3-5 hours until the bromine color disappears.[6]

  • Concentrate the mixture to dryness to obtain 2-bromopropanal.[6]

Step 2: Ring-Closure Reaction

  • Conduct a ring-closure reaction with the prepared 2-bromopropanal, ethyl acetoacetate, and ammonia water.[6]

  • Maintain the reaction temperature between 0-50 °C under alkaline conditions.[6]

  • The reaction yields this compound.[6]

Protocol for Physicochemical Property Determination

Standard laboratory procedures are employed to determine the physicochemical properties.

  • Melting Point Determination: A calibrated melting point apparatus is used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Boiling Point Determination at Reduced Pressure: Due to the high boiling point, distillation under reduced pressure is performed. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and condenses is recorded, along with the corresponding pressure.

  • Solubility Assessment: A qualitative assessment involves adding a small, measured amount of the solute to a fixed volume of a solvent (e.g., water, ethanol, ethyl acetate) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like UV-Vis spectroscopy or HPLC.

  • UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance of the solution is measured across a range of wavelengths using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[1][2][3]

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key processes and relationships relevant to this compound.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Products Propionaldehyde Propionaldehyde Bromination Step 1: Bromination (0-50 °C, Non-protonic solvent) Propionaldehyde->Bromination Bromine Bromine Bromine->Bromination EthylAcetoacetate Ethyl Acetoacetate RingClosure Step 2: Ring Closure (0-50 °C, Alkaline conditions) EthylAcetoacetate->RingClosure Ammonia Ammonia Water Ammonia->RingClosure Intermediate 2-Bromopropanal Bromination->Intermediate FinalProduct This compound RingClosure->FinalProduct Intermediate->RingClosure

Caption: Synthetic workflow for this compound.

G cluster_properties Physicochemical Properties cluster_applications Applications & Relevance Structure Molecular Structure (C₉H₁₃NO₂) MolecularWeight Molar Mass (167.21 g/mol) Structure->MolecularWeight determines MeltingPoint Melting Point (122-123 °C) Structure->MeltingPoint influences BoilingPoint Boiling Point (162 °C @ 11 mmHg) Structure->BoilingPoint influences Solubility Solubility (Sparingly in water) Structure->Solubility influences Spectra UV Absorption (λmax = 258 nm) Structure->Spectra determines Pharma Pharmaceutical Synthesis (e.g., RTK inhibitors) MeltingPoint->Pharma Research Chemical Intermediate BoilingPoint->Research Solubility->Pharma Spectra->Research Dyes Dye Preparation

Caption: Relationship between structure, properties, and applications.

References

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in various chemical reactions.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a ready reference for laboratory applications.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[1][2][3][4]
Molecular Weight 167.21 g/mol [1][5]
Alternate Molecular Weight 167.208 g/mol [2]
Monoisotopic Mass 167.094628657 Da[3]
CAS Number 2199-51-1[1][2][4]
Appearance White to light brown crystalline solid; Red crystal; Light-red to Brown Solid[4]
Melting Point 75-76 °C; 122-123°C[1][5]
Boiling Point 162°C/11mmHg[5]
Flash Point 129.8°C[5]
pKa 16.44 ± 0.50 (Predicted)[4]
LogP 1.68[2]
Canonical SMILES CCOC(=O)C1=C(NC=C1C)C[3][4]
InChI Key QWSFDUPEOPMXCV-UHFFFAOYSA-N[2][3][4]

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for common synthetic methods.

Method 1: Ring-Closure Reaction

This method involves a two-step process starting from propionaldehyde.[6][7]

Step 1: Preparation of 2-bromopropionaldehyde [6][7]

  • Add propionaldehyde to an aprotic solvent (e.g., methylene chloride) in a reaction vessel.

  • Cool the mixture to a temperature between 0-10 °C.

  • Slowly add bromine dropwise to the solution, maintaining the reaction temperature between 0-50 °C.

  • After the addition of bromine is complete, allow the reaction to proceed for 3-5 hours at a temperature between 0-50 °C until the bromine color disappears.

  • Concentrate the reaction mixture to dryness to obtain 2-bromopropionaldehyde.

Step 2: Synthesis of this compound [6][7]

  • Combine 2-bromopropionaldehyde and ethyl acetoacetate in a reaction vessel.

  • Cool the mixture to 0-10 °C.

  • Add ammonia water dropwise, ensuring the temperature is maintained between 0-50 °C.

  • Continue the reaction for 10-14 hours at a temperature between 0-50 °C.

  • Remove the solvent (e.g., dichloromethane).

  • The crude product can be purified by freezing and crystallization.

Method 2: Decarboxylation

This protocol describes the synthesis from a dicarboxylic acid precursor.[1]

  • In a suitable flask, heat 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid to 200-210 °C in an oil bath under an inert atmosphere.

  • Maintain this temperature for approximately 12 minutes, during which carbon dioxide evolution will be observed.

  • Once gas evolution ceases, remove the heat and allow the reaction to cool to room temperature.

  • The resulting product is this compound as a pale-gray solid.

  • Dry the product under vacuum.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

  • Column: Newcrom R1[2]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid). For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[2]

  • Application: This method is suitable for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the ring-closure synthesis of this compound.

Synthesis_Workflow A Start: Propionaldehyde & Bromine B Step 1: Bromination (Aprotic Solvent, 0-50°C) A->B C Intermediate: 2-Bromopropionaldehyde B->C E Step 2: Ring Closure (0-50°C) C->E D Reactants: - Ethyl Acetoacetate - Ammonia Water D->E F Product: Ethyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate E->F

Caption: Workflow for the ring-closure synthesis.

Signaling Pathway Context

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity, including potential as anticancer agents.[8][9] For instance, derivatives have been studied as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis signaling pathways.[9] The simplified diagram below illustrates the general concept of VEGFR-2 signaling, which can be targeted by compounds derived from this pyrrole core.

VEGFR2_Signaling cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Proliferation Cell Proliferation & Angiogenesis MAPK_pathway->Proliferation Inhibitor Pyrrole Derivative (e.g., Sunitinib Impurity 3) Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of VEGFR-2 signaling by pyrrole derivatives.

References

An In-depth Technical Guide to the Solubility of Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including receptor tyrosine kinase (RTK) inhibitors.[1] A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of an organic compound is dictated by its molecular structure, including polarity and the potential for hydrogen bonding, and the physicochemical properties of the solvent.[2] The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound possesses both polar (ester and pyrrole N-H) and nonpolar (dimethyl and ethyl groups) features, leading to a nuanced solubility profile.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively available in the public domain, qualitative assessments have been reported. The following table summarizes the available information.

SolventTypeSolubilityReference
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[3]
ChloroformNonpolarSlightly Soluble[3]
MethanolPolar ProticSlightly Soluble[3]
WaterPolar ProticSparingly Soluble[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from established methodologies, can be employed.[5][6][7]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure for Qualitative Solubility Testing:

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small test tube.[5]

  • Solvent Addition: Add 0.75 mL of the selected organic solvent to the test tube in small portions.[5]

  • Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[6]

  • Observation: Observe the mixture carefully. If the solid completely dissolves, the compound is considered soluble in that solvent under the tested conditions. If some or all of the solid remains, it is classified as slightly soluble or insoluble.[6]

  • Repeat: Repeat this procedure for each organic solvent of interest.

Procedure for Semi-Quantitative Solubility Testing:

  • Saturated Solution Preparation: To a known volume of the desired solvent, add this compound in small, accurately weighed increments.

  • Equilibration: After each addition, stir the mixture at a constant temperature until saturation is reached (i.e., solid material remains undissolved for an extended period).

  • Isolation of Supernatant: Carefully separate the saturated solution (supernatant) from the undissolved solid.

  • Solvent Evaporation: Take a precise volume of the supernatant and evaporate the solvent completely under reduced pressure.

  • Mass Determination: Accurately weigh the remaining solid residue.

  • Calculation: Calculate the solubility in terms of grams per liter (g/L) or moles per liter (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of an organic compound.

G Workflow for Solubility Determination start Start: Obtain Compound (e.g., this compound) prepare_sample Prepare Sample (Weigh ~25 mg) start->prepare_sample add_solvent Add Solvent (e.g., 0.75 mL) prepare_sample->add_solvent mix Vigorous Mixing (e.g., Vortex for 60s) add_solvent->mix observe Observe for Dissolution mix->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble / Slightly Soluble observe->insoluble Solid Remains next_solvent Test Next Solvent soluble->next_solvent insoluble->next_solvent next_solvent->prepare_sample New Test end End of Qualitative Tests next_solvent->end All Solvents Tested

Caption: A flowchart of the experimental workflow for determining the qualitative solubility of a compound.

Factors Influencing Solubility

  • Temperature: The solubility of most organic solids increases with temperature. For recrystallization purposes, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

  • pH: For compounds with acidic or basic functional groups, the pH of the solvent system can significantly impact solubility. While this compound is not strongly acidic or basic, the pyrrole N-H can exhibit weak acidity.

  • Purity of the Compound: Impurities can affect the observed solubility. It is recommended to use a highly purified sample for accurate solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For drug development professionals, this information is critical for tasks ranging from process chemistry to formulation and preclinical studies.

References

Navigating the Spectroscopic Landscape of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted NMR data generated from established computational models. These predictions serve as a valuable reference for spectral interpretation and structural verification. Furthermore, a detailed, generalized experimental protocol for the acquisition of NMR data for substituted pyrroles is provided to guide researchers in their laboratory work.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were calculated using computational algorithms that consider the electronic environment of each nucleus. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
NH8.5 - 9.5broad singlet-
H-56.4 - 6.6doublet~2.5 - 3.0
O-CH₂4.1 - 4.3quartet~7.0 - 7.2
2-CH₃2.3 - 2.5singlet-
4-CH₃2.1 - 2.3singlet-
O-CH₂-CH₃1.2 - 1.4triplet~7.0 - 7.2

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O164 - 166
C-2135 - 137
C-4128 - 130
C-5115 - 117
C-3112 - 114
O-CH₂59 - 61
2-CH₃13 - 15
4-CH₃11 - 13
O-CH₂-CH₃14 - 16

Experimental Protocol for NMR Spectroscopy of Substituted Pyrroles

This section outlines a general procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted pyrrole compounds, such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for pyrrole derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to be increased for dilute samples.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

  • Number of Scans: 128-1024 or more, depending on the sample concentration.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or referencing to the known chemical shift of the residual solvent peak.

  • Integration (for ¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data interpretation in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound C Dissolve Sample A->C B Select Deuterated Solvent B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Set Up Experiment (¹H or ¹³C) E->F G Acquire Data (FID) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking & Integration J->K L Assign Signals to Structure K->L M Final Report L->M

Caption: General workflow for NMR spectroscopy.

Spectroscopic and Spectrometric Analysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including receptor tyrosine kinase (RTK) inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a theoretical examination of its mass spectrometry fragmentation pathway.

Introduction

This compound (C₉H₁₃NO₂) is a substituted pyrrole derivative with a molecular weight of 167.21 g/mol .[1] Its chemical structure, consisting of a pyrrole ring with two methyl groups and an ethyl carboxylate substituent, dictates its characteristic spectroscopic behavior. Understanding its IR and MS profiles is crucial for its identification, characterization, and quality control in synthetic processes.

Infrared (IR) Spectroscopy Analysis

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300-3400MediumN-H StretchPyrrole N-H
~2950-3000MediumC-H Stretch (sp³)Methyl, Ethyl C-H
~1680-1710StrongC=O StretchEster C=O
~1550-1600MediumC=C StretchPyrrole Ring
~1450-1480MediumC-H Bend (sp³)Methyl, Ethyl C-H
~1250-1300StrongC-O StretchEster C-O
~1050-1150MediumC-N StretchPyrrole Ring

Mass Spectrometry (MS) Analysis

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern that provides valuable structural information. The fragmentation of alkylated pyrrole derivatives is known to be influenced by the nature and position of the substituents on the pyrrole ring.[2] Common fragmentation pathways include the loss of alkyl groups and cleavage of the pyrrole ring.[2]

The expected molecular ion peak [M]⁺ for this compound would appear at a mass-to-charge ratio (m/z) of 167. The subsequent fragmentation is predicted to involve the loss of the ethoxy group from the ester, the loss of a methyl group, and cleavage of the pyrrole ring.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (EI-MS)

m/zRelative Intensity (Predicted)Proposed Fragment Ion
167High[M]⁺ (Molecular Ion)
152Medium[M - CH₃]⁺
138Medium[M - C₂H₅]⁺
122High[M - OC₂H₅]⁺
94Medium[M - COOC₂H₅]⁺
79Medium[Pyrrole ring fragment]⁺
Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

G mol C₉H₁₃NO₂ (m/z = 167) [M]⁺ frag1 [M - CH₃]⁺ (m/z = 152) mol->frag1 - •CH₃ frag2 [M - OC₂H₅]⁺ (m/z = 122) mol->frag2 - •OC₂H₅ frag3 [M - COOC₂H₅]⁺ (m/z = 94) frag2->frag3 - CO

Predicted EI-MS Fragmentation Pathway

Experimental Protocols

The following are generalized experimental protocols for obtaining the IR and mass spectra of this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply uniform pressure to the sample using the ATR press to ensure good contact with the crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Inject the sample into the GC-MS system and acquire the data.

Experimental Workflow

The logical flow of the analytical process is depicted below.

G cluster_sample Sample Preparation cluster_ir IR Analysis cluster_ms MS Analysis Sample Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate FTIR FTIR Spectrometer (ATR) Sample->FTIR GCMS GC-MS System (EI Source) Sample->GCMS IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum & Fragmentation Pattern GCMS->MS_Data

Analytical Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a foundational understanding of the expected infrared and mass spectrometric behavior of this compound. The provided data and protocols serve as a valuable resource for the identification and characterization of this important synthetic intermediate. While the presented spectral data is predictive, it is based on the well-established principles of spectroscopy and the analysis of structurally related compounds. Experimental verification using the outlined protocols is recommended for definitive structural confirmation.

References

An In-depth Technical Guide to the Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Knorr synthesis for preparing ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block. The document details the core reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and includes a visual representation of the reaction pathway.

Introduction

The Knorr pyrrole synthesis, first reported by Ludwig Knorr, is a cornerstone reaction in heterocyclic chemistry for the synthesis of substituted pyrroles.[1][2] The method involves the condensation of an α-aminoketone with a β-dicarbonyl compound or a related active methylene compound.[3] A key feature of this synthesis is that the α-aminoketone, which is often unstable and prone to self-condensation, is typically generated in situ.[1] This is commonly achieved by the reduction of an α-oximino ketone using reagents like zinc dust in acetic acid.[1][4]

This synthesis is highly valued for its ability to introduce diverse substituents at specific positions on the pyrrole ring, making it a powerful tool in the synthesis of complex molecules for pharmaceuticals, dyes, and materials.[3]

Core Reaction Mechanism

The synthesis of this compound via the Knorr synthesis proceeds through the reaction of an α-aminoketone (1-aminopropan-2-one) and a β-ketoester (ethyl acetoacetate). The mechanism involves an initial condensation, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1]

The key steps are as follows:

  • In Situ Formation of α-Aminoketone: The unstable 1-aminopropan-2-one is generated in the reaction mixture, typically by the zinc/acetic acid reduction of the corresponding α-oximino ketone.

  • Condensation and Enamine Formation: The more nucleophilic carbonyl of the β-ketoester (ethyl acetoacetate) reacts with the α-aminoketone. This is followed by dehydration to yield an enamine intermediate.

  • Intramolecular Cyclization: The enamine nitrogen performs a nucleophilic attack on the remaining carbonyl group of the original aminoketone moiety.

  • Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrrole ring of the final product.[1]

Visualization of the Knorr Synthesis Mechanism

The following diagram illustrates the logical workflow of the reaction mechanism.

Knorr_Synthesis_Mechanism Mechanism for the Knorr Synthesis of this compound cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product AminoKetone 1-Aminopropan-2-one (from in situ reduction) Step1 Condensation (-H2O) AminoKetone->Step1 BetaKetoester Ethyl Acetoacetate BetaKetoester->Step1 Enamine Enamine Intermediate Step2 Intramolecular Cyclization Enamine->Step2 CyclizedIntermediate Cyclized Hemiaminal Step3 Dehydration (-H2O) CyclizedIntermediate->Step3 Product Ethyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate Step1->Enamine Step2->CyclizedIntermediate Step3->Product

Caption: Knorr Pyrrole Synthesis Mechanism.

Quantitative Data Summary

The efficiency of the Knorr synthesis can vary based on the specific substrates and reaction conditions. The table below summarizes typical performance metrics for this and related synthetic methods.

Synthesis MethodReactantsCatalysts/ReagentsTemperature (°C)Reaction TimeTypical Yield (%)Reference
Knorr Synthesis α-Amino-ketones, β-DicarbonylsZinc, Acetic AcidRoom Temp. - Reflux1 - 4 h57 - 80[5]
Decarboxylation 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acidHeat (200-210°C)200 - 21012 min98.5[6]
Decarboxylation 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl esterConc. HCl, Isopropanol45 - 50-77.3[6]
Modified Knorr Ethyl acetoacetate, NaNO₂, ZincGlacial Acetic AcidReflux1 hHigh[4][7]

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a substituted pyrrole via the Knorr synthesis, adapted for the target molecule. This procedure relies on the in situ generation of the α-aminoketone.

Objective: To synthesize this compound.

Materials:

  • Ethyl acetoacetate

  • Acetone

  • Sodium nitrite (NaNO₂)

  • Zinc dust (Zn)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Preparation of the α-Oximino Ketone Solution: In a flask equipped with a stirrer and placed in an ice-salt bath, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the internal temperature between 5-10°C. The reaction is exothermic and requires careful temperature control.[4] After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

  • Reduction and Condensation: In a separate, larger reaction flask, add another equivalent of ethyl acetoacetate (or acetone, depending on the desired substitution pattern) and glacial acetic acid. To this solution, gradually and simultaneously add the prepared α-oximino ketone solution and zinc dust (2 equivalents) in small portions.[1] The addition rate should be controlled to manage the exothermic reaction, allowing the mixture to gently reflux.

  • Reaction Completion: After all reagents have been added, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.[4]

  • Work-up and Isolation: While still hot, carefully pour the reaction mixture into a large volume of ice water. The crude product should precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.[4] Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy).

References

starting materials for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the primary synthetic routes for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This key intermediate is notably used in the synthesis of various pharmaceutical compounds, including receptor tyrosine kinase (RTK) inhibitors.[1] This document details the starting materials, experimental protocols, and quantitative data for the most common and effective synthetic methodologies, including variations of the Knorr and Hantzsch pyrrole syntheses.

Knorr Pyrrole Synthesis and Related Methods

The Knorr pyrrole synthesis and its variations are widely utilized for the preparation of substituted pyrroles.[2] The core of this methodology involves the condensation of an α-amino-ketone with a β-ketoester.[2]

Synthesis from Ethyl Acetoacetate and Sodium Nitrite

A common one-pot method for synthesizing pyrrole derivatives, including the precursor to the target molecule, involves the reaction of ethyl acetoacetate with sodium nitrite in the presence of a reducing agent like zinc powder.[3]

Starting Materials:

Starting MaterialRole
Ethyl Acetoacetateβ-ketoester
Sodium NitriteNitrosating agent
Zinc PowderReducing agent
Acetic AcidSolvent and catalyst

Experimental Protocol:

  • Dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium nitrite while maintaining a low temperature (5-7°C). This in-situ reaction forms ethyl 2-oximinoacetoacetate.[2][4]

  • After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes, followed by stirring at room temperature for 4 hours.[4]

  • Introduce zinc dust in small portions. The reaction is exothermic and may begin to boil.[2][4]

  • Once all the zinc has been added, reflux the mixture for 1 hour.[4]

  • Pour the hot mixture into a large volume of water to precipitate the product.[4]

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Quantitative Data:

ParameterValue
YieldHigh
PurityHigh

Note: Specific yield and purity data for the direct synthesis of this compound via this specific route were not detailed in the provided search results, but this is a standard method for related pyrrole syntheses.

Decarboxylation of a Pyrrole Precursor

Another synthetic route involves the decarboxylation of a more substituted pyrrole, such as 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.[5]

Starting Materials:

Starting MaterialRole
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acidPrecursor

Experimental Protocol:

  • Heat 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid in a flask to 200-210°C using an oil bath for approximately 12 minutes.[5]

  • The reactant will melt, accompanied by the evolution of carbon dioxide.[5]

  • Once gas evolution ceases, remove the heat and allow the reaction to cool to room temperature.[5]

  • The resulting solid is dried under a vacuum to yield the final product.[5]

Quantitative Data:

ParameterValueReference
Yield98.5%[5]
Purity>96% by HPLC[1][5]

A variation of this decarboxylation can be achieved using acidic conditions. For instance, treating 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester with concentrated hydrochloric acid in isopropanol at 45-50°C also yields the desired product.[1][5] This method has been reported to produce a yield of 77.3%.[1][5]

Reaction Pathway for Decarboxylation

G precursor 4-(Ethoxycarbonyl)-3,5-dimethyl- 1H-pyrrole-2-carboxylic acid product This compound precursor->product Heat (200-210°C) co2 CO2 precursor->co2

Caption: Decarboxylation of the pyrrole precursor to the final product.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis provides an alternative route, involving the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[6] A specific application of this method for the target molecule has been patented.

Starting Materials:

Starting MaterialRole
PropionaldehydePrecursor
BromineHalogenating agent
Ethyl Acetoacetateβ-ketoester
Ammonia WaterNitrogen source
Aprotic SolventSolvent

Experimental Protocol:

Step 1: Preparation of 2-Bromopropionaldehyde [7][8]

  • Dissolve propionaldehyde in an aprotic solvent and cool the mixture to 0-10°C.[7][8]

  • Add bromine dropwise while maintaining the reaction temperature between 0°C and 50°C.[7][8]

  • After the addition is complete, continue the reaction for 3-5 hours until the color of the bromine fades.[7]

  • Concentrate the mixture to dryness to obtain 2-bromopropionaldehyde.[7]

Step 2: Ring-Closure Reaction [7][8]

  • Combine 2-bromopropionaldehyde and ethyl acetoacetate in a reaction vessel and cool to 0-10°C.[7]

  • Add ammonia water dropwise, keeping the temperature between 0°C and 50°C.[7]

  • After the addition, allow the reaction to proceed for 10-14 hours.[7]

  • Following the reaction, perform a work-up which may include extraction with a solvent like dichloromethane, drying, and crystallization to isolate the final product.[8]

Quantitative Data:

ParameterValueReference
YieldHigh[8]

Note: The patent describes this method as having a high conversion rate and being suitable for large-scale industrial production.[8]

Hantzsch Synthesis Workflow

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization propionaldehyde Propionaldehyde bromo_intermediate 2-Bromopropionaldehyde propionaldehyde->bromo_intermediate Aprotic Solvent, 0-50°C bromine Bromine product This compound bromo_intermediate->product 0-50°C ethyl_acetoacetate Ethyl Acetoacetate ammonia Ammonia Water

Caption: Workflow for the Hantzsch synthesis of the target pyrrole.

Paal-Knorr Pyrrole Synthesis

While specific examples for the direct synthesis of this compound using the Paal-Knorr method were not prominent in the search results, it is a fundamental and widely applicable method for pyrrole synthesis.[9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[9][11] The primary challenge for this route often lies in the accessibility of the required 1,4-dicarbonyl precursor.[9]

General Reaction Scheme:

Starting Materials:

Starting MaterialRole
1,4-Dicarbonyl CompoundCarbon framework
Ammonia or Primary AmineNitrogen source
Acid CatalystCatalyst

The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the pyrrole ring.[9]

Paal-Knorr Synthesis Pathway

G dicarbonyl 1,4-Dicarbonyl Compound intermediate Hemiaminal Intermediate dicarbonyl->intermediate + amine Ammonia / Primary Amine product Substituted Pyrrole intermediate->product Acid Catalyst, -2H2O

Caption: General pathway for the Paal-Knorr pyrrole synthesis.

References

An In-depth Technical Guide to the Basic Reactivity of the Pyrrole Ring in Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly substituted pyrrole derivative of significant interest in medicinal chemistry and materials science.[1] Its strategic importance is underscored by its role as a key intermediate in the synthesis of several pharmaceuticals, most notably Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2][3] Understanding the fundamental reactivity of the pyrrole core in this molecule is crucial for the design of novel synthetic routes and the development of new bioactive compounds.

This technical guide provides a comprehensive overview of the basic reactivity of the pyrrole ring in this compound, with a focus on its behavior in key chemical transformations. The document details the electronic nature of the pyrrole ring, its propensity for electrophilic substitution, and the directing effects of its substituents. Experimental protocols for seminal reactions, quantitative data, and logical workflow diagrams are presented to offer a practical resource for researchers in the field.

Core Reactivity Principles of the Pyrrole Ring

The pyrrole ring is a five-membered, nitrogen-containing aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-aromatic system, resulting in a total of 6 π-electrons, conforming to Hückel's rule of aromaticity.[4] This delocalization of the nitrogen's lone pair makes the pyrrole ring significantly more electron-rich than benzene, and consequently, highly activated towards electrophilic aromatic substitution.[5]

In the case of this compound, the reactivity of the pyrrole ring is modulated by the electronic effects of its substituents:

  • 2- and 4-Methyl Groups: These are electron-donating groups (EDGs) through an inductive effect, further increasing the electron density of the pyrrole ring and enhancing its reactivity towards electrophiles.

  • 3-Ethyl Carboxylate Group: This is an electron-withdrawing group (EWG) through a resonance effect, which deactivates the pyrrole ring to some extent. However, the overall electron-rich nature of the pyrrole ring, bolstered by the two methyl groups, ensures it remains highly susceptible to electrophilic attack.

The positions on the pyrrole ring are not equally reactive. Electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is due to the greater stabilization of the cationic intermediate (the arenium ion) formed upon attack at an α-position, where the positive charge can be delocalized over more atoms, including the nitrogen.[5] In this compound, the C2 and C4 positions are occupied. Therefore, the most nucleophilic and sterically accessible position for electrophilic substitution is the C5 position .

Acidity and Basicity

The pyrrole nitrogen in this compound exhibits both weak basicity and weak acidity.

  • Basicity: The delocalization of the nitrogen's lone pair into the aromatic system makes it largely unavailable for protonation. Protonation of the nitrogen atom would disrupt the aromaticity of the ring, which is energetically unfavorable.[4] Consequently, pyrroles are very weak bases. The conjugate acid of pyrrole has a pKa of approximately -3.8. The presence of electron-donating methyl groups in the target molecule slightly increases the basicity compared to unsubstituted pyrrole.

  • Acidity: The N-H proton of pyrrole is weakly acidic, with a pKa of about 16.5 in DMSO.[6] The acidity arises from the fact that the resulting anion (pyrrolide) is stabilized by the delocalization of the negative charge over the aromatic ring. For this compound, the predicted pKa of the N-H proton is around 16.44.[7] The electron-withdrawing ethyl carboxylate group at the 3-position will slightly increase the acidity of the N-H proton compared to unsubstituted pyrrole.

Electrophilic Aromatic Substitution Reactions

As an electron-rich aromatic system, the pyrrole ring in this compound readily undergoes a variety of electrophilic substitution reactions, predominantly at the C5 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[8] This reaction is of paramount importance in the industrial synthesis of Sunitinib, where this compound is formylated at the C5 position to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[9]

The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10] This electrophilic species is then attacked by the electron-rich pyrrole ring.

Quantitative Data for Vilsmeier-Haack Formylation

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPOCl₃, DMFDMF18 (max)197.1[9]
Halogenation

Halogenation of pyrroles is typically rapid and can be difficult to control, often leading to polyhalogenated products. For this compound, selective monohalogenation at the C5 position would be the expected outcome under carefully controlled conditions using mild halogenating agents.

Nitration

Direct nitration of pyrroles with strong acids like nitric acid often leads to polymerization and decomposition due to the sensitivity of the pyrrole ring to acidic conditions. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, are typically employed for the nitration of pyrroles. For this compound, nitration is expected to occur at the C5 position to yield ethyl 2,4-dimethyl-5-nitro-1H-pyrrole-3-carboxylate.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of pyrroles introduces an acyl group onto the ring.[12] Similar to other electrophilic substitutions, this reaction is expected to occur at the C5 position of this compound. The reaction is typically carried out using an acyl chloride or anhydride with a Lewis acid catalyst. However, due to the high reactivity of the pyrrole ring, milder catalysts are often sufficient.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented industrial synthesis.[13]

Step 1: Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester

  • This intermediate is typically prepared via a Knorr-type pyrrole synthesis.

Step 2: Decarboxylation to this compound

  • To a 10-liter four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, gas inlet, and condenser, add 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (1.5 kg, 5.6 mol) and isopropanol (4.5 L).

  • Stir the mixture at 25-30 °C.

  • Slowly add concentrated hydrochloric acid (2.2 L) through an addition funnel.

  • After the addition is complete, warm the reaction mixture to 45-50 °C.

  • Maintain this temperature until the cessation of gas evolution (CO₂ and isobutylene).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the solution to 25-30 °C and quench in an ice-water bath.

  • Collect the product by filtration and dry at 50 °C.

    • Yield: 77.3%

    • Purity (HPLC): >96%

Vilsmeier-Haack Formylation of this compound

This protocol is based on procedures for the synthesis of a Sunitinib intermediate.[9]

  • In a suitable reaction vessel, cool N,N-dimethylformamide (DMF) to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add solid this compound in portions over 15 minutes, ensuring the temperature does not exceed 18 °C.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • Cool the reaction mixture and quench by pouring it into a mixture of ice and water.

  • Neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

    • Yield: 97.1% for the formation of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Visualizations

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_start Starting Materials cluster_synthesis Knorr Pyrrole Synthesis cluster_decarboxylation Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester Ethyl Acetoacetate->3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester Condensation tert-Butyl Acetoacetate tert-Butyl Acetoacetate tert-Butyl Acetoacetate->3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester Nitrosation & Reduction Sodium Nitrite Sodium Nitrite Sodium Nitrite->3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester Zinc Dust Zinc Dust Zinc Dust->3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester This compound This compound 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester->this compound HCl, Isopropanol, 45-50°C

Caption: Synthetic pathway to the target molecule via Knorr synthesis and subsequent decarboxylation.

Reaction Pathways for Electrophilic Substitution

G Electrophilic Substitution of this compound cluster_reactions Electrophilic Substitution at C5 Start This compound Formylation Formylation Start->Formylation POCl3, DMF Halogenation Halogenation Start->Halogenation NBS or Br2 (mild cond.) Nitration Nitration Start->Nitration HNO3, Ac2O, low temp. Acylation Acylation Start->Acylation RCOCl, Lewis Acid Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Formylation->Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-halo-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-halo-2,4-dimethyl-1H-pyrrole-3-carboxylate Halogenation->Ethyl 5-halo-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-nitro-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-nitro-2,4-dimethyl-1H-pyrrole-3-carboxylate Nitration->Ethyl 5-nitro-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-acyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 5-acyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Acylation->Ethyl 5-acyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Caption: Key electrophilic substitution reactions of the title compound, all occurring at the C5 position.

Conclusion

This compound is a versatile building block whose reactivity is dominated by the electron-rich nature of its pyrrole core. The interplay of the electron-donating methyl groups and the electron-withdrawing ethyl carboxylate group directs electrophilic substitution to the C5 position with high regioselectivity. This predictable reactivity has been effectively harnessed in the synthesis of complex molecules like Sunitinib. This guide provides a foundational understanding of the reactivity of this important intermediate, offering valuable insights for synthetic chemists and drug development professionals. Further exploration of a broader range of electrophilic substitution reactions on this substrate could unveil new synthetic methodologies and lead to the discovery of novel chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, a key heterocyclic compound. We will delve into its historical discovery, detail modern synthetic protocols, present its physicochemical and spectroscopic properties in a structured format, and illustrate its critical role in the synthesis of the anticancer drug Sunitinib.

Historical Context: The Dawn of Pyrrole Synthesis

The story of this compound is intrinsically linked to the pioneering work of German chemists Ludwig Knorr and Arthur Hantzsch in the late 19th century. Their development of general methods for synthesizing substituted pyrroles laid the foundation for the synthesis of this and countless other heterocyclic compounds.

While their initial publications did not specifically describe the synthesis of this compound, their groundbreaking reactions, the Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis, established the fundamental chemical principles that are still applied in its production today.

  • The Knorr Pyrrole Synthesis (1884): Ludwig Knorr reported the condensation of α-amino-ketones with β-ketoesters to form pyrrole derivatives.[1][2] This method was revolutionary, providing a versatile route to a wide range of substituted pyrroles.

  • The Paal-Knorr Synthesis (1884): Concurrently, Carl Paal and Ludwig Knorr independently discovered that 1,4-dicarbonyl compounds react with ammonia or primary amines to yield pyrroles.[3][4][5]

  • The Hantzsch Pyrrole Synthesis (1890): Arthur Hantzsch developed a method involving the reaction of β-ketoesters with ammonia (or primary amines) and α-haloketones to produce substituted pyrroles.[6][7]

These seminal contributions opened the door for the systematic synthesis of pyrrole-containing molecules, which are now recognized for their diverse biological activities and applications in medicinal chemistry.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical, chemical, and spectroscopic properties of this compound.

Physical and Chemical Properties
PropertyValueReference
CAS Number 2199-51-1[8]
Molecular Formula C₉H₁₃NO₂[8]
Molecular Weight 167.21 g/mol [8]
Appearance White to light brown crystalline solid
Boiling Point 162 °C at 11 mmHg
Solubility Sparingly soluble in water
Spectroscopic Data
TechniqueData
¹H NMR Chemical shifts (δ) and coupling constants (J) are typically reported in ppm relative to a standard. δ 8.0-8.5 (br s, 1H, NH), 6.4 (s, 1H, pyrrole-H), 4.2 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.4 (s, 3H, pyrrole-CH₃), 2.2 (s, 3H, pyrrole-CH₃), 1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃).
¹³C NMR Chemical shifts (δ) are reported in ppm. δ 165.5 (C=O), 133.0 (C), 122.5 (C), 115.5 (C), 108.0 (CH), 59.5 (OCH₂), 14.5 (CH₃), 12.0 (CH₃), 11.0 (CH₃).
Infrared (IR) Characteristic absorption bands (ν) are reported in cm⁻¹. ν 3300-3400 (N-H stretch), 2980 (C-H stretch, sp³), 1670 (C=O stretch, ester), 1580 (C=C stretch, pyrrole ring).
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of characteristic ions. m/z 167 (M⁺), 122 ([M-OC₂H₅]⁺), 94 ([M-COOC₂H₅]⁺).

Modern Synthetic Protocols

This compound is a crucial intermediate in the synthesis of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. Below are two detailed experimental protocols for its synthesis.

Synthesis via Decarboxylation of a Pyrrole-2-carboxylic Acid Derivative

This method involves the synthesis of a dicarboxylated pyrrole intermediate followed by selective decarboxylation.

Experimental Protocol:

  • Synthesis of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: This precursor is typically synthesized via a Knorr-type pyrrole condensation.

  • Decarboxylation: 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (1 equivalent) is heated in a suitable high-boiling solvent (e.g., N,N-dimethylformamide) or neat at a high temperature (e.g., 180-200 °C) until the evolution of carbon dioxide ceases.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound. A reported yield for a similar solvent-free decarboxylation process is 98.5%.[9]

G cluster_0 Synthesis via Decarboxylation Pyrrole-2,4-dicarboxylate Pyrrole-2,4-dicarboxylate Decarboxylation Decarboxylation Pyrrole-2,4-dicarboxylate->Decarboxylation Heat Product Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate Decarboxylation->Product

Decarboxylation Synthesis Workflow
Hantzsch-Type Synthesis

This approach is a modification of the classical Hantzsch pyrrole synthesis.

Experimental Protocol:

  • Preparation of 2-Bromopropanal: Propionaldehyde is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine) in an inert solvent.

  • Ring Formation: To a solution of ethyl acetoacetate (1 equivalent) and 2-bromopropanal (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), an excess of ammonia or an ammonium salt (e.g., ammonium acetate) is added.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

G cluster_1 Hantzsch-Type Synthesis Ethyl_Acetoacetate Ethyl Acetoacetate Cyclocondensation Cyclocondensation Ethyl_Acetoacetate->Cyclocondensation 2-Bromopropanal 2-Bromopropanal 2-Bromopropanal->Cyclocondensation Ammonia Ammonia Ammonia->Cyclocondensation Product Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate Cyclocondensation->Product

Hantzsch-Type Synthesis Workflow

Role in Drug Development: Synthesis of Sunitinib

This compound is a pivotal building block in the industrial synthesis of Sunitinib, an oral, multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10][11] The pyrrole moiety forms the core of the Sunitinib molecule.

The synthesis of Sunitinib from this compound involves a multi-step process, which is outlined below.

G Start Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate Formylation Formylation Start->Formylation Vilsmeier-Haack Reaction Intermediate_1 Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate Formylation->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis Base or Acid Catalysis Intermediate_2 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Hydrolysis->Intermediate_2 Amidation Amidation Intermediate_2->Amidation Coupling Agent, N,N-Diethylethylenediamine Intermediate_3 N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide Amidation->Intermediate_3 Condensation Condensation Intermediate_3->Condensation 5-Fluoroindolin-2-one, Base Sunitinib Sunitinib Condensation->Sunitinib

Workflow for the Synthesis of Sunitinib

Key transformations in the synthesis of Sunitinib include:

  • Formylation: The C-5 position of the pyrrole ring is formylated, typically using the Vilsmeier-Haack reaction (POCl₃/DMF), to introduce an aldehyde group.[12]

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Amidation: The carboxylic acid is coupled with N,N-diethylethylenediamine to form the amide side chain.

  • Condensation: The final step involves a Knoevenagel-type condensation of the pyrrole aldehyde with 5-fluoroindolin-2-one to yield Sunitinib.[13]

This synthetic route highlights the importance of this compound as a versatile and essential precursor in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for receptor tyrosine kinase (RTK) inhibitors like Sunitinib.[1][2] This document outlines detailed protocols for its synthesis, providing clear, step-by-step instructions and quantitative data to ensure reproducibility for research and development purposes.

Physicochemical Properties
PropertyValue
CAS Number 2199-51-1[3][4]
Molecular Formula C₉H₁₃NO₂[3][4]
Molecular Weight 167.21 g/mol [3]
Appearance White to light brown crystalline solid[5]
Melting Point 75-76 °C[3]

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below: a modified Knorr Pyrrole Synthesis and a method commencing with propionaldehyde.

Method 1: Modified Knorr Pyrrole Synthesis via Decarboxylation

This protocol is a two-step process starting from the Knorr condensation of ethyl acetoacetate to form a dicarboxylic pyrrole derivative, which is then selectively decarboxylated.

Reaction Scheme: Step 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester Step 2: Decarboxylation to this compound

Experimental Protocol:

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester

  • This step involves a Knorr-type condensation. While the specific starting materials for this exact intermediate are not detailed in the provided search results, a general Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester.[6] For the purpose of this protocol, we will proceed from the isolated intermediate.*

Step 2: Preparation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester [1][3]

  • To a 10-liter four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, add 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (1.5 kg, 5.6 mol) and isopropanol (4.5 L).

  • Stir the mixture at 25-30 °C.

  • Slowly add concentrated hydrochloric acid (2.2 L) through an addition funnel.

  • After the addition is complete, warm the reaction mixture to 45-50 °C.

  • Maintain this temperature until the cessation of gas evolution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the solution to 25-30 °C and quench it in an ice-water bath.

  • Filter the resulting solid product and dry it at 50 °C.

Quantitative Data:

ParameterValueReference
Yield 77.3%[1]
Purity (HPLC) >96%[1]
Method 2: Synthesis from Propionaldehyde

This method involves the bromination of propionaldehyde followed by a ring-closing reaction with ethyl acetoacetate and ammonia.[2][7]

Reaction Scheme: Step 1: Bromination of Propionaldehyde to form 2-Bromopropanal Step 2: Cyclocondensation to this compound

Experimental Protocol:

Step 1: Preparation of 2-Bromopropanal [2][7]

  • In a reaction vessel, dissolve propionaldehyde (58g) in an aprotic solvent such as dichloromethane (100 mL).

  • Cool the solution to 0-10 °C.

  • Slowly add bromine (160g) dropwise, maintaining the reaction temperature between 0-50 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 3-5 hours until the bromine color disappears.

  • Concentrate the reaction mixture under vacuum to obtain 2-bromopropanal.

Step 2: Synthesis of this compound [2][7]

  • Combine 2-bromopropanal and ethyl acetoacetate in a reaction vessel.

  • Cool the mixture to 0-10 °C.

  • Add ammonia water dropwise while maintaining the temperature between 0-50 °C.

  • After the addition, allow the reaction to proceed for 10-14 hours at the same temperature.

  • Remove the solvent (e.g., dichloromethane) and freeze the residue to induce crystallization.

  • After 2 days, collect the crystals and wash them at 0 °C.

Quantitative Data:

ParameterValueReference
Yield High conversion rate reported[2]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the propionaldehyde route.

SynthesisWorkflow Start Start Materials: Propionaldehyde, Bromine, Ethyl Acetoacetate, Ammonia Bromination Step 1: Bromination - Propionaldehyde + Bromine - Aprotic Solvent - 0-50 °C, 3-5h Start->Bromination Intermediate 2-Bromopropanal Bromination->Intermediate Cyclization Step 2: Cyclization - 2-Bromopropanal + Ethyl Acetoacetate + Ammonia Water - 0-50 °C, 10-14h Intermediate->Cyclization Workup Work-up - Solvent Removal - Crystallization - Filtration Cyclization->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds, including receptor tyrosine kinase (RTK) inhibitors like Sunitinib, and is also used in the preparation of blue pyrrole dyes.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on established methods such as the Hantzsch and Knorr pyrrole syntheses. The protocols are designed to be practical for researchers in organic and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[2][3]
Molecular Weight 167.21 g/mol [2][3]
Melting Point 75-76 °C[2]
Boiling Point 162 °C at 11 mmHg[1]
Appearance Pale-gray solid[2]
CAS Number 2199-51-1[1][2]

Synthetic Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Modified Hantzsch Pyrrole Synthesis

This method involves the ring-closure reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia water.[4][5] The Hantzsch pyrrole synthesis is a versatile method for preparing substituted pyrroles from β-ketoesters, α-haloketones, and ammonia or primary amines.[6][7]

Experimental Workflow:

Hantzsch_Workflow A Bromination of Propionaldehyde B Preparation of 2-Bromopropanal A->B Bromine C Ring-Closure Reaction with Ethyl Acetoacetate & Ammonia B->C Ethyl Acetoacetate, Ammonia Water D Crude Ethyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate C->D E Purification (Crystallization) D->E F Pure Product E->F

Caption: Workflow for the Modified Hantzsch Synthesis.

Step 1: Preparation of 2-Bromopropanal [4]

  • In a well-ventilated fume hood, add 58 g of propionaldehyde to 100 mL of dichloromethane in a reaction vessel equipped with a dropping funnel and a cooling bath.

  • Cool the mixture to 0-10 °C.

  • Slowly add 160-180 g of bromine dropwise, maintaining the reaction temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours, or until the bromine color disappears.

  • Concentrate the solution under reduced pressure to obtain 2-bromopropanal.

Step 2: Synthesis of this compound [4][5]

  • Combine the 2-bromopropanal obtained in Step 1 with an equimolar amount of ethyl acetoacetate in a reaction vessel.

  • Cool the mixture to 0-10 °C.

  • Slowly add ammonia water dropwise, maintaining the temperature between 0 °C and 50 °C.

  • After the addition, allow the reaction to proceed for 10-14 hours at a temperature between 0 °C and 50 °C.

  • Remove the dichloromethane under reduced pressure.

  • Freeze the residue and allow it to crystallize over 2 days.

  • Collect the crystals by filtration and wash with a cold solvent to afford the final product.

Quantitative Data:

ParameterValueReference
Yield of 2-Bromopropanal 81-100%[4]
Overall Reaction Conditions Mild[4]
Key Advantage Avoids the use of sodium nitrite and zinc, reducing environmental pollution.[4]
Protocol 2: Decarboxylation Route (Knorr-type Synthesis)

This protocol involves the decarboxylation of a polysubstituted pyrrole precursor. One specific method starts from 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester.[1][2] The Knorr pyrrole synthesis classically involves the condensation of an α-amino-ketone with a β-ketoester.[8] This protocol represents a later-stage modification of a Knorr-type product.

Reaction Scheme:

Knorr_Decarboxylation Start 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester Product This compound Start->Product Conc. HCl, Isopropanol 45-50 °C

Caption: Decarboxylation to the target pyrrole.

Experimental Protocol: [1][2]

  • To a 10-liter four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and condenser, add 1.5 kg (5.6 mol) of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester and 4.5 L of isopropanol.

  • Stir the mixture at 25-30 °C.

  • Slowly add 2.2 L of concentrated hydrochloric acid through an addition funnel.

  • After the addition is complete, warm the reaction mixture to 45-50 °C.

  • Maintain this temperature until the cessation of gas evolution (carbon dioxide).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the solution to 25-30 °C and quench it in an ice-water bath.

  • Collect the precipitated product by filtration.

  • Dry the product at 50 °C.

Quantitative Data:

ParameterValueReference
Yield 77.3%[1][2]
Purity (HPLC) >96%[1][2]

Another decarboxylation method involves heating 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid to a high temperature.[2]

Experimental Protocol (Alternative Decarboxylation): [2]

  • Place 5.0 g (25.0 mmol) of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid in a flask.

  • Heat the flask in an oil bath to 200-210 °C for 12 minutes under an inert atmosphere.

  • The reactant will melt, accompanied by the evolution of carbon dioxide.

  • Remove the heat source when gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Dry the resulting solid under vacuum.

Quantitative Data:

ParameterValueReference
Yield 98.5%[2]
Melting Point 75-76 °C[2]
General Reaction Mechanisms

The synthesis of substituted pyrroles often follows one of several classical named reactions. The logical relationships of the reactants in the Hantzsch and Paal-Knorr syntheses are depicted below.

Hantzsch Pyrrole Synthesis Mechanism:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates A β-Ketoester D Enamine A->D B α-Haloketone E Imine B->E C Ammonia/Amine C->D D->E F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack Product Substituted Pyrrole F->Product Dehydration & Aromatization

Caption: Generalized Hantzsch Pyrrole Synthesis Pathway.[6]

Paal-Knorr Pyrrole Synthesis Mechanism:

The Paal-Knorr synthesis is a more direct method, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[9][10]

Paal_Knorr_Mechanism A 1,4-Dicarbonyl Compound C Hemiaminal Intermediate A->C B Ammonia or Primary Amine B->C D Cyclization (Rate-determining step) C->D E Dehydration D->E F Pyrrole Product E->F

Caption: Generalized Paal-Knorr Pyrrole Synthesis Pathway.[9][10]

Purification and Characterization

The crude product from these syntheses is typically purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1][11] The purity can be assessed by HPLC and TLC.[1][2] The structure of the final compound should be confirmed using standard analytical techniques.

Analytical Data:

TechniqueExpected Observations
HPLC A single major peak indicating high purity (>96%).[1]
TLC Rf = 0.73 (eluent: chloroform/methanol, v/v = 10:1).[2]
¹H NMR, ¹³C NMR Spectral data consistent with the structure of this compound.
IR Spectroscopy Characteristic peaks for N-H, C=O (ester), and C-H bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (167.21 g/mol ).[3]

These protocols and data provide a comprehensive guide for the successful laboratory-scale synthesis and characterization of this compound for research and development purposes.

References

Application Notes and Protocols: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a Key Intermediate in Sunitinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a critical therapeutic agent in the treatment of various cancers, including renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] The synthesis of this complex molecule involves several key intermediates, with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate playing a pivotal role. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this crucial pyrrole derivative in the production of Sunitinib.

Introduction

Sunitinib functions by inhibiting multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are integral to tumor angiogenesis and cell proliferation.[1][2] By targeting these pathways, Sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis, leading to tumor shrinkage.[1][] The chemical structure of Sunitinib, N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, highlights the importance of the substituted pyrrole core. This compound serves as a foundational building block for constructing this essential part of the Sunitinib molecule.

Synthesis of this compound

There are several reported methods for the synthesis of this compound. Below are protocols for two common approaches.

Protocol 1: From 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

This method involves the decarboxylation of a dicarboxylic acid precursor.

Experimental Protocol:

  • Reaction Setup: In a flask equipped for heating, place 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (5.0 g, 25.0 mmol).

  • Decarboxylation: Heat the flask in an oil bath to 200-210 °C for approximately 12 minutes, or until the evolution of carbon dioxide gas ceases. The reactant will melt during this process.

  • Cooling and Isolation: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Drying: Dry the resulting solid product under a vacuum.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Table 1: Quantitative Data for Protocol 1

ParameterValueReference
Starting Material4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid[4]
Yield98.5%[4]
Purity (HPLC)>96%[4][5]
Melting Point75-76 °C[4]

Protocol 2: From Propionaldehyde and Ethyl Acetoacetate

This synthetic route involves a bromination reaction followed by a ring-closure reaction.

Experimental Protocol:

  • Bromination of Propionaldehyde:

    • In a suitable reaction vessel, carry out the bromination of propionaldehyde with bromine in an aprotic solvent at a temperature of 0-50 °C to obtain 2-bromopropionaldehyde.[6][7]

  • Ring-Closure Reaction:

    • In a separate reaction vessel, combine the 2-bromopropionaldehyde and ethyl acetoacetate.

    • Cool the mixture to 0-10 °C.

    • Slowly add ammonia water dropwise while maintaining the temperature between 0 °C and 50 °C.

    • After the addition is complete, allow the reaction to proceed for 10-14 hours at 0-50 °C.[6]

  • Work-up and Isolation:

    • Remove the solvent (e.g., dichloromethane).

    • Freeze and crystallize the residue for 2 days.

    • Collect the crystals and stir them at 0 °C to yield the final product.

Table 2: Advantages of Protocol 2

AdvantageDescriptionReference
Raw MaterialsUtilizes readily available and less expensive raw materials like ethyl acetoacetate and ammonia water.[6]
Reaction ConditionsEmploys mild reaction conditions.[6]
ScalabilityThe process is amenable to large-scale industrial production.[6]

Conversion of this compound to Sunitinib

The synthesized this compound is a key intermediate that undergoes several transformations to yield Sunitinib. The general synthetic pathway is outlined below.

Workflow for Sunitinib Synthesis:

G A Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate B Formylation (Vilsmeier-Haack Reaction) A->B DMF, POCl3 C Ethyl 5-formyl-2,4-dimethyl-1H- pyrrole-3-carboxylate B->C D Hydrolysis C->D Base (e.g., KOH) E 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid D->E F Amidation with N,N-diethylethylenediamine E->F G N-(2-(Diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide F->G H Condensation with 5-fluoro-2-oxindole G->H Pyrrolidine (catalyst) I Sunitinib Base H->I J Salt Formation with L-malic acid I->J K Sunitinib Malate J->K

Caption: Synthetic workflow from the key intermediate to Sunitinib Malate.

Experimental Protocols for Sunitinib Synthesis:

Step 1: Formylation of this compound

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a controlled temperature.

  • Reaction: Add a solution of this compound in DMF dropwise to the Vilsmeier reagent.

  • Work-up: After the reaction is complete, quench the reaction mixture with ice-water and adjust the pH to precipitate the product, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis

  • Reaction: Dissolve the formylated ester in a mixture of an alcohol (e.g., methanol) and water.

  • Saponification: Add a strong base, such as potassium hydroxide, and reflux the mixture.

  • Acidification: After hydrolysis is complete, cool the mixture and acidify it to precipitate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[8]

Step 3: Amidation

  • Activation: Activate the carboxylic acid using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like DMF or THF.

  • Amine Addition: Add N,N-diethylethylenediamine to the activated acid to form N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Step 4: Condensation with 5-fluoro-2-oxindole

  • Reaction: Condense the amide intermediate with 5-fluoro-2-oxindole in a solvent such as methanol or ethanol, often in the presence of a basic catalyst like pyrrolidine.

  • Isolation: The resulting Sunitinib base can be isolated by filtration after the reaction mixture is cooled.

Step 5: Salt Formation

  • Reaction: Dissolve the Sunitinib base in a suitable solvent (e.g., methanol).

  • Acid Addition: Add a solution of L-malic acid to form the Sunitinib malate salt.

  • Crystallization: The Sunitinib malate salt will precipitate and can be collected by filtration.

Table 3: Reported Yields for Sunitinib Synthesis Steps

Reaction StepStarting MaterialProductYield (%)Reference
FormylationThis compoundEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate97.1[9]
HydrolysisEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-[8]
Amidation & Condensation5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acidSunitinib81[10]
Overall Yield (from acetyl ethyl acetate)Acetyl ethyl acetateSunitinib67.3[9]
Salt FormationSunitinib BaseSunitinib Malate>91[11]

Mechanism of Action of Sunitinib: Signaling Pathway Inhibition

Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[12][13] The primary targets include VEGFRs and PDGFRs.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_AKT cKIT->RAS_MAPK FLT3 FLT3 RET RET Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 Sunitinib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

References

Application Notes and Protocols: Ethyl 2,4-Dimethyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a versatile scaffold in medicinal chemistry. This document details its application in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are provided to facilitate further research and development.

Introduction

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its substituted pyrrole core is a key pharmacophore found in numerous approved drugs and clinical candidates.[4][5] Notably, it is a key building block in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[1] The versatility of this scaffold allows for chemical modifications at various positions, enabling the generation of diverse libraries of compounds for screening against different biological targets.

Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry are focused on the development of anticancer and antimicrobial agents.

Anticancer Agents

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A major target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDModificationTargetCancer Cell LineActivity (GI50/IC50)Reference
9g 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylateNot specifiedMDA-MB-231GI50: 5.51 µg/mL[8]
PC-3GI50: 5.15 µg/mL[8]
Sunitinib N-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideVEGFR-2, PDGFRβ, c-KITMultipleVaries[1][6]
Pyrazoline Derivative Pyrazoline-conjugated carboxylic acid derivativeVEGFR-2 (predicted)Various (NCI-60)Growth Inhibition: 50.21-108.37% at 10 µM[6][7]
Antimicrobial Agents

The pyrrole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDModificationTarget OrganismActivity (MIC/IC50)Reference
9g 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylateBacillus subtilisIC50: 1.44 µg/mL[8]
Staphylococcus aureusIC50: 1.54 µg/mL[8]
Pyrazoline Derivative Pyrazoline-conjugated carboxylic acid derivativeVarious bacteria and fungiGrowth Inhibition: 50.87-56.60% at 32 µg/mL[6][7]

Experimental Protocols

Synthesis of Pyrazoline-Conjugated 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of pyrazoline-conjugated derivatives, which have shown promising anticancer and antimicrobial activities.[6][7]

Experimental Workflow for Synthesis

G A This compound B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate B->C D Claisen-Schmidt Condensation (Substituted acetophenone, base) C->D E Chalcone Intermediate D->E F Cyclization (Hydrazine hydrate, acid catalyst) E->F G Pyrazoline-conjugated derivative F->G

Caption: Synthetic workflow for pyrazoline derivatives.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Substituted acetophenones

  • Base (e.g., sodium hydroxide, potassium hydroxide)

  • Hydrazine hydrate

  • Acid catalyst (e.g., acetic acid)

  • Appropriate solvents (e.g., ethanol, methanol)

Procedure:

  • Formylation (Vilsmeier-Haack Reaction):

    • To a solution of this compound in DMF, add POCl3 dropwise at 0°C.

    • Stir the reaction mixture at room temperature for the specified time.

    • Pour the reaction mixture into ice-cold water and neutralize with a base to precipitate the product.

    • Filter, wash with water, and dry to obtain ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve the formylated pyrrole and a substituted acetophenone in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of base and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice to precipitate the chalcone intermediate.

    • Filter, wash with water, and recrystallize from a suitable solvent.

  • Pyrazoline Synthesis (Cyclization):

    • Reflux a mixture of the chalcone intermediate, hydrazine hydrate, and a catalytic amount of acetic acid in ethanol for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the pyrazoline derivative.

    • Filter, wash with water, and purify by column chromatography or recrystallization.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of synthesized compounds against VEGFR-2 kinase.

VEGFR-2 Kinase Assay Workflow

G A Prepare Reagents (VEGFR-2, Substrate, ATP, Buffer, Inhibitor) B Add Kinase, Substrate, ATP, and Buffer to Plate A->B C Add Test Compound (Inhibitor) B->C D Incubate to Allow Kinase Reaction C->D E Add Kinase-Glo® Reagent (Stops reaction and generates light) D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for in vitro VEGFR-2 kinase assay.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a solution of VEGFR-2 enzyme in kinase assay buffer.

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the VEGFR-2 enzyme solution.

    • Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

VEGFR-2 Signaling Pathway

Derivatives of this compound, such as Sunitinib, exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Inhibitor Pyrrole Derivative (e.g., Sunitinib) Inhibitor->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Src->Ras Raf Raf Ras->Raf Cellular_Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Akt->Cellular_Response MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Gene->Cellular_Response

Caption: VEGFR-2 signaling pathway and inhibition.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The synthetic accessibility and the possibility for diverse chemical modifications make this pyrrole derivative an attractive starting point for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity in drug discovery.

References

Application Notes and Protocols: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various classes of dyes utilizing ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a key building block. This versatile pyrrole derivative serves as a precursor for producing a range of chromophores with potential applications in diagnostics, bio-imaging, and as functional dyes.

Synthesis of Pyrrole-Based Azo Dyes

Azo dyes are a prominent class of synthetic colorants characterized by the presence of an azo group (–N=N–) connecting aromatic or heteroaromatic rings. This compound is an excellent coupling component for electrophilic substitution reactions with aryldiazonium salts, leading to the formation of brightly colored azo dyes. The electron-rich nature of the pyrrole ring facilitates this coupling, typically at the vacant 5-position.

Application Note:

Pyrrole-based azo dyes synthesized from this compound are of interest due to their potential for creating dyes with sharp and intense absorption bands in the visible region. The color of these dyes can be tuned by modifying the substituents on the aryldiazonium salt. These dyes can be investigated for applications such as pH indicators, textile colorants, and as components in organic electronics.

Experimental Protocol: Synthesis of a Pyrrole-Azo Dye

This protocol describes the synthesis of a representative azo dye via the coupling of this compound with a diazotized aniline derivative.

Materials:

  • Aniline (or a substituted aniline derivative)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Ethanol

  • Sodium acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve 10 mmol of the chosen aniline derivative in a mixture of 5 mL of concentrated HCl and 20 mL of water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 10 mmol of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Step 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 10 mmol of this compound in 50 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the pyrrole solution with vigorous stirring.

  • Add a solution of 15 g of sodium acetate in 50 mL of water to the reaction mixture to maintain a slightly acidic to neutral pH.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours, during which a colored precipitate should form.

Step 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid with cold water until the filtrate is colorless.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.

  • Dry the purified product in a vacuum oven.

Illustrative Data for a Hypothetical Pyrrole-Azo Dye

The following table presents hypothetical spectroscopic data for a pyrrole-azo dye synthesized from this compound and diazotized p-nitroaniline. This data is representative of this class of dyes.

Parameter Value Solvent
λmax (Absorption Maximum) 480 nmEthanol
Molar Absorptivity (ε) 25,000 M⁻¹cm⁻¹Ethanol
Color Deep Red-

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline Derivative NaNO2_HCl NaNO2 / HCl 0-5 °C Aniline->NaNO2_HCl Diazonium_Salt Aryldiazonium Salt NaNO2_HCl->Diazonium_Salt Coupling Azo Coupling 0-5 °C Diazonium_Salt->Coupling Pyrrole Ethyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate Pyrrole->Coupling Azo_Dye Crude Azo Dye Coupling->Azo_Dye Purification Recrystallization Azo_Dye->Purification Pure_Dye Purified Azo Dye Purification->Pure_Dye

Caption: Experimental workflow for the synthesis of an unsymmetrical BODIPY dye.

Potential for Other Dye Classes

The reactivity of this compound suggests its utility in the synthesis of other dye classes as well.

  • Cyanine Dyes: The formylated derivative of the title compound can potentially undergo condensation reactions with other heterocyclic salts containing an active methyl group to form cyanine dyes. These dyes are known for their strong absorption in the near-infrared region, making them valuable for various bioanalytical applications.

  • Porphyrin Analogs: While more complex, pyrrole carboxylates are fundamental building blocks in the synthesis of porphyrins and related macrocycles. The title compound could be incorporated into synthetic schemes for novel porphyrinoid structures with unique photophysical properties.

Hypothetical Signaling Pathway Application

A fluorescent dye derived from this compound, after suitable functionalization (e.g., with a receptor-binding moiety), could be used as a probe in a signaling pathway study.

Signaling_Pathway Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor binds to Signal_Cascade Intracellular Signaling Cascade Receptor->Signal_Cascade activates Fluorescence Fluorescence Signal Receptor->Fluorescence emits Probe Functionalized Pyrrole-Based Dye (Fluorescent Probe) Probe->Receptor binds to (visualizes) Cellular_Response Cellular Response (e.g., Gene Expression) Signal_Cascade->Cellular_Response leads to

Caption: Diagram of a hypothetical signaling pathway visualization using a functionalized dye.

Application Notes and Protocols: Derivatization of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a wide array of biologically active compounds. Its inherent structural features allow for targeted modifications, leading to derivatives with significant potential in drug discovery. This document provides detailed application notes and protocols for the derivatization of this core molecule, with a focus on generating candidates for biological screening, particularly in the context of anticancer and antimicrobial research. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel therapeutic agents.

Key Derivatization Strategies and Biological Targets

The derivatization of this compound can be strategically designed to target specific biological pathways implicated in various diseases. Two prominent examples explored in this document are the synthesis of pyrazoline-conjugated derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and pyrrole-3-carboxamide derivatives aimed at inhibiting the Enhancer of Zeste Homolog 2 (EZH2).

  • Pyrazoline-Conjugated Derivatives as VEGFR-2 Inhibitors: By incorporating a pyrazoline moiety, a well-known pharmacophore with anticancer properties, novel derivatives can be synthesized. These compounds have shown potential as inhibitors of VEGFR-2, a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.

  • Pyrrole-3-Carboxamide Derivatives as EZH2 Inhibitors: Modification of the carboxylate group to a carboxamide allows for the introduction of various side chains that can interact with specific biological targets. One such target is EZH2, a histone methyltransferase that is often overexpressed in cancer and plays a crucial role in gene silencing and tumor progression.

Experimental Protocols

Protocol 1: Synthesis of Pyrazoline-Conjugated Derivatives

This protocol describes a general procedure for the synthesis of pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which have been investigated for their anticancer and antimicrobial activities.[1]

Step 1: Synthesis of Chalcones

  • To a solution of an appropriate substituted acetophenone (1 mmol) in ethanol (10 mL), add a solution of a substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of aqueous potassium hydroxide (40%) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired chalcone.

Step 2: Synthesis of Pyrazoline Derivatives

  • To a solution of the synthesized chalcone (1 mmol) in glacial acetic acid (15 mL), add hydrazine hydrate (1.5 mmol).

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction completion using TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure pyrazoline derivative.

Protocol 2: Synthesis of Pyrrole-3-Carboxamide Derivatives as EZH2 Inhibitors

This protocol outlines the synthesis of pyrrole-3-carboxamide derivatives designed as potential EZH2 inhibitors.

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1 mmol) in a mixture of ethanol (10 mL) and aqueous sodium hydroxide (2N, 5 mL).

  • Reflux the mixture for 2-3 hours.

  • After cooling, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1 mmol) in dry dichloromethane (DCM, 15 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired amine (1.1 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-3-carboxamide derivative.

Protocol 3: Synthesis of Sunitinib (A VEGFR-2 Inhibitor)

Sunitinib is an FDA-approved multi-targeted receptor tyrosine kinase inhibitor and a prominent example of a drug derived from the this compound scaffold.

Step 1: Formylation of this compound

  • To a solution of this compound (1 mmol) in dimethylformamide (DMF, 5 mL), add phosphorus oxychloride (1.2 mmol) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Filter the precipitate and recrystallize from ethanol to obtain ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis of the Ester

  • Follow the procedure described in Protocol 2, Step 1, using ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate as the starting material to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Step 3: Amide Formation

  • Couple the resulting carboxylic acid with N-(2-(diethylamino)ethyl)amine using the amide coupling procedure described in Protocol 2, Step 2, to yield N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Step 4: Condensation with 5-fluoroindolin-2-one

  • To a solution of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 mmol) and 5-fluoroindolin-2-one (1 mmol) in ethanol (20 mL), add a catalytic amount of pyrrolidine.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain Sunitinib.

Data Presentation

The following tables summarize the biological activity data for representative derivatives synthesized from this compound.

Table 1: Anticancer Activity of Pyrazoline-Conjugated Pyrrole Derivatives

Compound IDTargetCell LineActivityReference
Pyrazoline Derivative 1VEGFR-2Various Cancer Cell LinesGrowth Inhibition: 50.21-108.37% at 10 µM[1]
Pyrazoline Derivative 2Not SpecifiedSGC 7901 (Gastric Cancer)IC50: 29.39 µM
Pyrazoline Derivative 3Not SpecifiedA549 (Lung Cancer)IC50: 13.67 µM
Pyrazoline Derivative 4Not SpecifiedRaji (Lymphoma)IC50: 3.91 µM
Pyrazoline Derivative 5Not SpecifiedHela (Cervical Cancer)IC50: 29.14 µM

Table 2: Activity of Pyrrole-3-Carboxamide Derivatives as EZH2 Inhibitors

Compound IDTargetCell LineActivityReference
DM-01EZH2K562 (Leukemia)Significant reduction of H3K27me3
DM-01EZH2A549 (Lung Cancer)Decreased cell sensitivity upon EZH2 knockdown

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the synthesized derivatives.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

EZH2_Signaling_Pathway cluster_nucleus Nucleus EZH2_Inhibitor Pyrrole-3-carboxamide Derivative EZH2 EZH2 EZH2_Inhibitor->EZH2 Inhibits PRC2 PRC2 Complex EZH2->PRC2 is a subunit of H3K27 Histone H3 (Lysine 27) PRC2->H3K27 Methylates H3K27me3 H3K27me3 H3K27->H3K27me3 becomes Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing Leads to Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Promotes

Caption: EZH2 Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological screening of this compound derivatives.

experimental_workflow Start This compound Derivatization Chemical Derivatization (e.g., Pyrazoline or Carboxamide synthesis) Start->Derivatization Purification Purification and Characterization (TLC, NMR, MS) Derivatization->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT, Cell Cycle Analysis) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Screening->Antimicrobial Data_Analysis Data Analysis and Lead Identification Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: Experimental Workflow.

References

role of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly versatile heterocyclic building block with significant applications in the field of organic synthesis, particularly in the development of pharmaceutical agents. Its substituted pyrrole core serves as a crucial scaffold for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its role as a key intermediate in the synthesis of the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.

Application Notes

This compound is primarily utilized as a precursor for the synthesis of more complex pyrrole derivatives. Its strategic importance lies in the reactivity of the pyrrole ring, which allows for electrophilic substitution reactions, such as formylation, to introduce additional functional groups necessary for building pharmacologically active molecules.

One of the most notable applications of this compound is in the synthesis of Sunitinib, an oral anticancer drug.[1] In this multi-step synthesis, this compound is first formylated at the C5 position to yield ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This formyl group is then crucial for the subsequent condensation reaction that forms the core structure of Sunitinib.

The choice of this compound as a starting material is advantageous due to its relative stability and the directing effects of the existing substituents on the pyrrole ring, which favor the desired regioselectivity during formylation.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound via the Knorr pyrrole synthesis, followed by its conversion to a key Sunitinib intermediate through a Vilsmeier-Haack formylation.

Protocol 1: Knorr Pyrrole Synthesis of this compound

The Knorr pyrrole synthesis is a classic and widely used method for the preparation of substituted pyrroles.[2] It involves the condensation of an α-amino-ketone with a β-ketoester. In this protocol, the α-amino-ketone is generated in situ from the reduction of an α-oximino-ketone.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Zinc dust (Zn)

  • Glacial acetic acid

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel

Procedure:

  • Preparation of Ethyl 2-oximinoacetoacetate: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

  • Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature between 5-10 °C.

  • Stir the mixture for 1-2 hours in the ice bath.

  • Reduction and Cyclization: To the same flask, add the second equivalent of ethyl acetoacetate.

  • Gradually add zinc dust (2 equivalents) in small portions to control the exothermic reaction. The temperature may rise to the boiling point of the solvent.

  • After the addition of zinc is complete, heat the mixture to reflux for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

  • The crude product, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, will precipitate. Collect the solid by filtration using a Büchner funnel and wash with cold water.

  • Decarboxylation: The isolated dicarboxylate is then subjected to selective hydrolysis and decarboxylation to yield this compound. A common method involves heating the dicarboxylate in the presence of an acid or base. A specific procedure involves heating 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid to 200-210 °C for a short period.[3]

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[4] In this protocol, the Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Ice bath

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place DMF (1.0 equivalent) and cool it in an ice-water bath.

  • Slowly add POCl₃ (1.0 equivalent) dropwise to the DMF, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve this compound (1.0 equivalent) in dichloromethane.

  • Add the solution of the pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[5]

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and a 10% aqueous solution of sodium carbonate.

  • Heat the mixture to reflux for 30 minutes to hydrolyze the iminium salt intermediate.[5]

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Quantitative Data

The following table summarizes typical yields and purity data for the key synthetic steps described above.

StepStarting MaterialProductReagentsSolventYield (%)Purity (%) (Method)Reference
Decarboxylation to form the title compound4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acidThis compoundHeatNone (neat)98.5Not specified[3]
Vilsmeier-Haack FormylationThis compoundEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylatePOCl₃, DMFDichloromethane~70-80>95 (HPLC)[6]
Condensation with 5-fluoroindolin-2-one to form SunitinibEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivativeSunitinib5-fluoroindolin-2-one, PyrrolidineEthanol84Not specified

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from this compound to Sunitinib.

G A Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Step 1 C Ethyl 5-formyl-2,4-dimethyl-1H- pyrrole-3-carboxylate B->C D Amidation with N,N-diethylethylenediamine C->D Step 2 E N-(2-(diethylamino)ethyl)-5-formyl- 2,4-dimethyl-1H-pyrrole-3-carboxamide D->E F Condensation with 5-fluoroindolin-2-one E->F Step 3 G Sunitinib F->G

Caption: Synthetic route to Sunitinib.

Sunitinib Signaling Pathway Inhibition

Sunitinib functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, disrupting key signaling pathways involved in tumor growth and angiogenesis.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PKC PKC Pathway VEGFR->PKC PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT c-KIT cKIT->PI3K_AKT cKIT->RAS_MAPK FLT3 FLT3 FLT3->PI3K_AKT RET RET RET->RAS_MAPK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 Sunitinib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Sunitinib's mechanism of action.

References

Application Note: HPLC Analysis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors.[1] The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and accurate means of determining the purity and concentration of this important synthetic building block. The protocol is suitable for in-process control, quality assessment of starting materials, and stability testing.

Introduction

This compound is a crucial precursor in the development of a range of therapeutic agents. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient. Therefore, a validated analytical method for its quantification is essential. This document provides a comprehensive protocol for the HPLC analysis of this compound, developed based on established methods for similar pyrrole derivatives.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or a comparable system.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid is preferred.[2]

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are based on methods developed for similar pyrrole derivatives and may be optimized for specific instrumentation and applications.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Start with 20% acetonitrile and increase to 80% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the aqueous mobile phase by adding 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly. The organic mobile phase is HPLC grade acetonitrile.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the initial mobile phase composition to a final concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the expected validation parameters for this analytical method, based on typical performance for HPLC analysis of similar pyrrole-containing ester derivatives.

Validation ParameterExpected Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Selectivity No interference from blank or placebo

Experimental Workflow

The logical flow of the analytical procedure is outlined in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Logical workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While this application note focuses on an analytical method, the target molecule is often an intermediate in the synthesis of kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway that such inhibitors might target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Downstream_Signal Downstream Signaling (e.g., MAPK/ERK) Receptor->Downstream_Signal Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound -derived Inhibitor Inhibitor->Receptor Inhibits Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signal->Cellular_Response Leads to

References

Application Note: Thin Layer Chromatography (TLC) for Monitoring the Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using Thin Layer Chromatography (TLC) to monitor the progress of the Knorr pyrrole synthesis for producing ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This method allows for rapid, qualitative analysis of the reaction mixture to determine the consumption of starting materials and the formation of the desired product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Sunitinib, a multi-target receptor tyrosine kinase inhibitor.[1] The Knorr pyrrole synthesis is a widely used and efficient method for preparing substituted pyrroles.[2][3] It involves the reaction of an α-amino-ketone with a β-ketoester.[4] In a common one-pot variation, ethyl acetoacetate is reacted with a nitrosating agent (like sodium nitrite) and then reduced in situ with zinc dust to form the α-amino-ketone, which then condenses with another molecule of ethyl acetoacetate to yield the pyrrole product.[2][5][6]

Effective reaction monitoring is crucial for optimizing reaction time, maximizing yield, and minimizing impurity formation. Thin Layer Chromatography (TLC) is an indispensable technique for this purpose due to its simplicity, speed, and low cost. This note details the application of TLC for tracking the Knorr synthesis of this compound.

Reaction Scheme: Knorr Pyrrole Synthesis

The synthesis involves the condensation of two equivalents of ethyl acetoacetate, with one equivalent first being converted to an α-amino-β-ketoester intermediate in situ.

Caption: Knorr synthesis of the target pyrrole.

Experimental Protocols

Materials and Reagents
MaterialGradeSupplier Example
Ethyl acetoacetateReagent Grade, ≥99%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Zinc Dust (<10 µm)Reagent Grade, ≥98%Alfa Aesar
Glacial Acetic AcidACS Reagent, ≥99.7%VWR Chemicals
Ethyl AcetateHPLC GradeMerck
n-HexaneHPLC GradeMerck
ChloroformHPLC GradeSigma-Aldrich
MethanolHPLC GradeFisher Scientific
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
p-Anisaldehyde Stain-(See preparation)
IodineACS ReagentSigma-Aldrich
TLC System and Parameters
ParameterSpecification
Stationary Phase Silica gel 60 F₂₅₄ aluminum-backed plates
Mobile Phase (Eluent) 7:3 (v/v) n-Hexane / Ethyl Acetate
Alternate Eluent 10:1 (v/v) Chloroform / Methanol[7]
Chamber Preparation Line with filter paper; saturate for 15-20 mins
Spotting Use capillary tubes for small, concentrated spots
Development Develop until solvent front is ~1 cm from the top
Drying Air dry in a fume hood completely before visualization
Protocol for TLC Monitoring
  • Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot (~5-10 µL) of the reaction mixture using a glass capillary.

  • Sample Preparation: Dilute the aliquot in a vial with ~0.5 mL of ethyl acetate. This prevents overloading the TLC plate.

  • TLC Plate Preparation: Using a pencil, gently draw a baseline ~1.5 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting:

    • SM Lane: Spot a diluted solution of the starting material (ethyl acetoacetate).

    • RM Lane: Spot the diluted reaction mixture aliquot.

    • C Lane (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of the SM spot. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Development: Place the spotted TLC plate into the pre-saturated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the eluent to ascend the plate.

  • Visualization:

    • Once development is complete, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • UV Light: View the plate under a short-wave UV lamp (254 nm).[8][9] The pyrrole product, being a conjugated system, should appear as a dark spot against the fluorescent background. Circle any visible spots with a pencil.

    • Chemical Staining:

      • p-Anisaldehyde Stain: Dip the plate into the stain solution, wipe the back, and gently heat with a heat gun until colored spots appear.[10][11] Pyrroles often give distinct colors with this stain.

      • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine.[12] Most organic compounds will appear as brown spots.[10] The spots will fade over time, so circle them promptly.

Preparation of p-Anisaldehyde Staining Solution

To 135 mL of absolute ethanol, carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[10] Stir until homogeneous. Store in a foil-wrapped jar.

Data Interpretation and Results

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot.

Expected TLC Results and Rf Values

The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

CompoundExpected Rf (7:3 Hex/EtOAc)Expected Rf (10:1 CHCl₃/MeOH)TLC Appearance
Ethyl Acetoacetate (Starting Material)~0.5 - 0.6~0.8 - 0.9UV-inactive; may stain faintly with p-anisaldehyde.
This compound ~0.3 - 0.4 ~0.73 [7]UV-active (dark spot); stains yellow/brown with p-anisaldehyde.
Intermediates / Side ProductsVariable (often polar, near baseline)VariableMay appear as transient or minor spots with different Rf values.

Note: Rf values are indicative and can vary based on exact conditions such as temperature, plate manufacturer, and chamber saturation.

Interpreting the Chromatogram
  • t=0: A prominent spot corresponding to ethyl acetoacetate should be visible in the SM and RM lanes.

  • Intermediate times: The intensity of the starting material spot in the RM lane will decrease, while a new, lower Rf spot corresponding to the product will appear and intensify.

  • Completion: The starting material spot in the RM lane should be faint or completely absent, and the product spot should be the most prominent. The reaction is generally considered complete when no further change is observed in the TLC profile over time.

Workflow Diagram

The following diagram outlines the complete workflow for monitoring the reaction.

TLC_Workflow cluster_reaction Reaction Phase cluster_tlc TLC Analysis cluster_visualization Visualization & Analysis start_rxn Start Knorr Synthesis sampling Withdraw Aliquot at Time (t) start_rxn->sampling prep_sample Dilute Aliquot in Ethyl Acetate sampling->prep_sample spot_plate Spot SM, RM, Co-spot on TLC Plate prep_sample->spot_plate develop_plate Develop Plate in Saturated Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_stain Stain Plate (p-Anisaldehyde or Iodine) visualize_uv->visualize_stain analyze Calculate Rf Values & Assess Reaction Progress visualize_stain->analyze analyze->sampling Continue monitoring if incomplete

Caption: TLC monitoring workflow for the reaction.

Conclusion

This application note provides a comprehensive and reliable protocol for monitoring the synthesis of this compound using TLC. By following this methodology, researchers can effectively track the consumption of reactants and the formation of the product, enabling precise determination of reaction completion and aiding in the optimization of synthesis conditions for improved purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Knorr Synthesis of Ethyl 2,4-Dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate through the Knorr synthesis and related methods.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Self-condensation of the α-aminoketone: The α-aminoacetone intermediate is unstable and prone to self-condensation, forming pyrazines.[1]- Ensure the in situ generation of the α-aminoketone is efficient and that it reacts promptly with the ethyl acetoacetate. - Maintain a low reaction temperature during the reduction of the oxime to minimize self-condensation. - Consider a one-pot procedure where the α-aminoketone is generated in the presence of the β-ketoester.
2. Incomplete reduction of the oxime: Insufficient reducing agent or inadequate reaction time can lead to unreacted oxime.- Use a fresh, high-purity batch of zinc dust. - Ensure the zinc dust is finely divided to maximize surface area. - Gradually add the zinc dust to maintain a steady, exothermic reaction.[2] - Increase the reflux time after the addition of zinc to ensure complete reduction.
3. Inefficient cyclization: The condensation between the α-aminoketone and ethyl acetoacetate may be slow or incomplete.- Ensure the reaction is sufficiently acidic; glacial acetic acid is the standard solvent and catalyst.[2] - After the reduction step, heating the reaction mixture (e.g., to 80°C or reflux) can promote cyclization.[3]
Formation of a Dark, Tarry Mixture 1. Polymerization: Pyrroles can be sensitive to highly acidic conditions and high temperatures, leading to polymerization.- Avoid excessively high temperatures during the reaction. The initial nitrosation should be performed at low temperatures (5-10°C).[4] - While heating is necessary for cyclization, prolonged exposure to high temperatures should be avoided. Monitor the reaction by TLC.
2. Side reactions from impurities: Impurities in the starting materials can lead to complex side reactions and tar formation.- Use freshly distilled ethyl acetoacetate and high-purity reagents.
Product is Difficult to Purify 1. Presence of multiple byproducts: In addition to tar, other closely related pyrroles or unreacted intermediates can co-precipitate with the product.- Optimize the reaction conditions to improve selectivity. - Recrystallization from ethanol is often effective for purifying pyrrole esters.[5] Multiple recrystallizations may be necessary. - If recrystallization is ineffective, consider column chromatography on silica gel.
Reaction is Too Exothermic and Uncontrolled 1. Rapid addition of zinc dust: The reduction of the oxime is highly exothermic.[2]- Add the zinc dust in small portions, allowing the reaction to subside before adding the next portion.[4] - Use an ice bath to moderate the temperature during the zinc addition.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrrole synthesis for my target molecule?

The synthesis involves the condensation of an α-aminoketone (aminoacetone) with a β-ketoester (ethyl acetoacetate). Since aminoacetone is unstable, it is typically generated in situ. The process begins with the nitrosation of a ketone (like acetone) to form an α-oximino ketone. This intermediate is then reduced in the presence of the β-ketoester. The resulting α-aminoketone condenses with the β-ketoester, followed by cyclization and dehydration to form the aromatic pyrrole ring.[2][6]

Q2: My yield is consistently low. Should I consider an alternative synthetic route?

Yes, if optimizing the Knorr synthesis proves challenging, several alternative routes have been reported for this compound:

  • Hantzsch-type Synthesis: This involves the ring-closure reaction of 2-bromopropionaldehyde with ethyl acetoacetate and ammonia. This method avoids the use of sodium nitrite and zinc and may offer milder reaction conditions.[7]

  • Decarboxylation Route: The target molecule can be synthesized by the decarboxylation of a precursor like 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This route can provide high yields (around 77-90%) if the starting material is readily available.[8]

Q3: How critical is temperature control during the nitrosation step?

While classic protocols emphasize strict temperature control (e.g., below 10°C) to prevent side reactions, some sources suggest that the nitrosation of β-ketoesters can tolerate temperatures up to 40°C without a significant impact on the final yield.[2] However, for optimal selectivity and to minimize potential degradation, maintaining a low temperature is still recommended best practice.

Q4: What is the best method for purifying the final product?

The most commonly cited method for purifying pyrrole esters from a Knorr synthesis is recrystallization from ethanol.[5] The crude product, after being precipitated in water and filtered, should be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form crystals. Washing the crystals with cold ethanol can help remove soluble impurities.

Data Presentation: Comparison of Yields in Knorr-type Syntheses

The following table summarizes reported yields for the classic Knorr synthesis and a related synthesis of an unsymmetrical pyrrole, providing a benchmark for expected outcomes.

Product Reactants Key Reagents Reported Yield Reference
Diethyl 2,4-dimethyl-3,5-dicarboxylate ("Knorr's Pyrrole")Ethyl acetoacetate (2 equiv.)NaNO₂, Zn, Acetic Acid57-64%Organic Syntheses, Coll. Vol. 2, p.202 (1943)
Ethyl 2,4-dimethyl-5-acetyl-1H-pyrrole-3-carboxylateEthyl acetoacetate, AcetylacetoneNaNO₂, Zn, Acetic Acid55-60%Organic Syntheses, Coll. Vol. 3, p.533 (1955)
This compound4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acidHeat (decarboxylation)77.3%ChemicalBook

Experimental Protocols

Protocol 1: Adapted Knorr Synthesis of this compound

This protocol is an adapted method based on the established synthesis of unsymmetrical pyrroles. The in situ generation of aminoacetone is achieved through the nitrosation of acetone followed by reduction.

Materials:

  • Acetone

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust (fine powder, high purity)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Nitrosation:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of acetone (1.0 equivalent) in glacial acetic acid.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add a concentrated aqueous solution of sodium nitrite (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at low temperature for 30 minutes, then allow the mixture to slowly warm to room temperature over 1-2 hours. This forms isonitrosoacetone.

  • Condensation and Reduction:

    • To the solution containing the in situ formed isonitrosoacetone, add ethyl acetoacetate (1.1 equivalents).

    • With vigorous stirring, begin adding fine zinc dust (approx. 2.5 equivalents) in small portions. The reaction is exothermic; control the rate of addition to maintain a gentle reflux without external heating. Use an ice bath to moderate the reaction if necessary.

    • After all the zinc has been added (this may take 45-60 minutes), heat the mixture to reflux using a heating mantle for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • While still hot, carefully pour the reaction mixture into a large beaker containing cold water (approx. 10 volumes).

    • Stir vigorously to precipitate the crude product.

    • Allow the mixture to stand until the product fully precipitates.

    • Collect the crude solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and inorganic salts.

    • Air-dry the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Protocol 2: Alternative Hantzsch-type Synthesis

This protocol offers an alternative route that avoids the use of a nitrite and zinc reduction.[7]

Materials:

  • 2-Bromopropionaldehyde (handle with care in a fume hood)

  • Ethyl acetoacetate

  • Aqueous ammonia (e.g., 25-30%)

  • An appropriate organic solvent (e.g., Dichloromethane or Ethanol)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-bromopropionaldehyde (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in the chosen solvent.

    • Cool the mixture in an ice bath to 0-10°C.

  • Ring Closure:

    • Slowly add aqueous ammonia dropwise to the cooled solution with stirring. Maintain the temperature below 20°C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Isolation:

    • If using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Knorr Pyrrole Synthesis: Reaction Mechanism

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Experimental Workflow for Knorr Synthesis

Knorr_Workflow start Start nitrosation 1. Nitrosation (Acetone + NaNO₂ in Acetic Acid) Cooling (0-10°C) start->nitrosation reduction 2. Reduction & Condensation (Add Ethyl Acetoacetate, then portion-wise addition of Zn dust) nitrosation->reduction reflux 3. Reflux (Heat to complete cyclization) reduction->reflux workup 4. Work-up (Pour into cold water, filter crude product) reflux->workup purify 5. Purification (Recrystallize from Ethanol) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Knorr synthesis.

References

Technical Support Center: Purification of Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

Q2: My compound has a reddish or brownish tint. How can I remove colored impurities?

A2: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the overall yield. For a related compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, recrystallization from ethyl acetate containing Darco (a brand of activated charcoal) has been reported to yield colorless needles.[2]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 75-76 °C.[3] A sharp melting point within this range is a good indicator of purity.

Q4: My yield is very low after recrystallization. What are the common causes?

A4: Low recovery can be due to several factors: using too much solvent, premature crystallization during hot filtration, incomplete crystallization, or washing the crystals with a solvent that is not ice-cold.[4] To improve yield, use the minimum amount of hot solvent required for dissolution and ensure the solution is sufficiently cooled to maximize crystal formation.

Data Presentation: Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented. However, based on its chemical structure and information on similar compounds, the following qualitative solubility profile can be inferred.

SolventTemperatureSolubilityNotes
EthanolHotSolubleA good solvent for initial dissolution.
ColdModerately Soluble
MethanolHotSolubleSimilar to ethanol, a potential recrystallization solvent.
ColdModerately Soluble[5]
Ethyl AcetateHotSolubleHas been used for recrystallization of a similar compound.[2]
ColdSparingly Soluble
WaterHot / ColdSparingly SolubleA good anti-solvent to use with ethanol.[1]
HexaneHot / ColdInsolubleCan be used as a washing solvent.
ChloroformRoom TempSlightly Soluble[5]
DMSORoom TempSoluble[5]

Experimental Protocol: Recrystallization from Ethanol-Water

This protocol provides a detailed methodology for the purification of this compound using an ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal and any other solids.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for some time. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Troubleshooting Guide

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

This occurs when the solute separates from the solution as a liquid.

start Compound 'oils out' reheat Reheat the solution to dissolve the oil start->reheat add_solvent Add more of the primary solvent (e.g., ethanol) reheat->add_solvent slow_cool Allow to cool more slowly add_solvent->slow_cool seed Add a seed crystal slow_cool->seed success Crystals form seed->success fail Still oils out: reconsider solvent system seed->fail If unsuccessful

Caption: Troubleshooting "oiling out" during recrystallization.

Issue 2: No Crystals Form Upon Cooling

This is often due to using too much solvent or supersaturation.

start No crystals form upon cooling scratch Scratch the inside of the flask with a glass rod start->scratch seed Add a seed crystal scratch->seed If no success reduce_volume Reduce solvent volume by gentle heating/evaporation seed->reduce_volume If still no crystals recool Re-cool the solution reduce_volume->recool success Crystals form recool->success fail No crystals: reconsider solvent system recool->fail If unsuccessful

Caption: Troubleshooting failure of crystal formation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

start Start: Crude Compound dissolve Dissolve in minimum hot ethanol start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal add_water Add hot water to cloud point, then clarify with ethanol dissolve->add_water If no charcoal needed hot_filter Hot gravity filtration charcoal->hot_filter hot_filter->add_water cool Slowly cool to room temperature, then in an ice bath add_water->cool vacuum_filter Vacuum filter to collect crystals cool->vacuum_filter wash Wash with ice-cold ethanol/water vacuum_filter->wash dry Dry the pure crystals wash->dry end End: Pure Product dry->end

Caption: Recrystallization workflow for this compound.

References

common side products in the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key pyrrole intermediate. Below you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and minimize the formation of common side products.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via the Knorr and Hantzsch pyrrole syntheses.

Knorr Pyrrole Synthesis

Issue 1: Low yield of the desired product and presence of a complex mixture of byproducts.

  • Question: My Knorr synthesis is resulting in a low yield of this compound and my crude NMR shows multiple unidentified species. What are the likely side reactions, and how can I mitigate them?

  • Answer: The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a β-ketoester. A significant challenge is the self-condensation of the highly reactive α-aminoketone intermediate. To achieve a good yield of the desired product, the α-aminoketone must be formed in situ and consumed immediately by the β-ketoester.

    Common Side Products:

    • Dihydropyrazine-derived side products: The most common side products arise from the self-condensation of two molecules of the α-aminoketone intermediate (2-aminobutan-3-one). This leads to the formation of a dihydropyrazine, which can then oxidize to the corresponding pyrazine.

    • Over-reduction products: Incomplete reduction of the oxime precursor to the α-aminoketone can lead to side reactions involving the hydroxylamine intermediate.

    Troubleshooting Steps:

    • Control the rate of reduction: The reduction of the α-oximino-β-ketoester is a critical step. Add the reducing agent (e.g., zinc dust) portion-wise to a cooled solution of the oxime and the second equivalent of the β-ketoester. This ensures that the concentration of the free α-aminoketone remains low throughout the reaction.

    • Maintain a low reaction temperature: The self-condensation of the α-aminoketone is accelerated at higher temperatures. Maintain the reaction temperature below 10°C during the addition of the reducing agent.

    • Ensure efficient stirring: Vigorous stirring is essential to ensure that the freshly formed α-aminoketone reacts rapidly with the β-ketoester.

Illustrative Data on the Effect of Temperature on Product Yield (Hypothetical):

Reaction Temperature (°C)Desired Product Yield (%)Dihydropyrazine Side Product (%)
0-5755
25 (Room Temp)5020
502545

Knorr Synthesis: Main Reaction vs. Side Reaction

knorr_synthesis cluster_main Main Reaction cluster_side Side Reaction start_main Ethyl Acetoacetate + 2-Aminobutan-3-one product_main This compound start_main->product_main Condensation start_side 2 molecules of 2-Aminobutan-3-one product_side Dihydropyrazine byproduct start_side->product_side Self-condensation

Caption: Knorr synthesis pathway and a common side reaction.

Hantzsch Pyrrole Synthesis

Issue 2: Presence of an isomeric byproduct and an N-alkylated species.

  • Question: In my Hantzsch synthesis of this compound, I am observing two major impurities in my crude product. One appears to be an isomer of my target molecule, and the other has a different molecular weight. What are these and how can I avoid them?

  • Answer: The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone, a β-ketoester, and ammonia or a primary amine. The primary challenges in this synthesis are controlling the regioselectivity of the initial alkylation and preventing side reactions of the starting materials.

    Common Side Products:

    • Isomeric Pyrrole: The reaction between ethyl acetoacetate and 2-chlorobutan-3-one can proceed via two different pathways, leading to the formation of an isomeric pyrrole, ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This occurs if the enamine intermediate attacks the halogenated methyl group instead of the carbonyl carbon of the α-haloketone.

    • N-Alkylated Product: The nitrogen of the initially formed enamine can act as a nucleophile and attack the α-haloketone, leading to an N-alkylated intermediate that does not cyclize to the desired pyrrole.

    • Self-condensation of α-haloketone: α-haloketones can undergo self-condensation, especially in the presence of a base.

    Troubleshooting Steps:

    • Slow addition of the α-haloketone: Add the α-haloketone slowly to the pre-formed enamine (from the reaction of ethyl acetoacetate and ammonia). This keeps the concentration of the α-haloketone low, minimizing self-condensation and N-alkylation.

    • Use of protic solvents: Protic solvents like ethanol can favor the desired C-alkylation pathway over N-alkylation by solvating the enamine nitrogen.

    • Control of stoichiometry: Use a slight excess of ammonia and the β-ketoester to ensure the complete consumption of the α-haloketone.

Illustrative Data on the Effect of Solvent on Product Selectivity (Hypothetical):

SolventDesired Product (%)Isomeric Pyrrole (%)N-Alkylated Byproduct (%)
Ethanol80105
Dichloromethane601515
Toluene552010

Hantzsch Synthesis Troubleshooting Workflow

hantzsch_troubleshooting start Start Hantzsch Synthesis check_impurities Analyze Crude Product: Isomeric Pyrrole or N-Alkylated Byproducts Present? start->check_impurities path1 Slowly add α-haloketone check_impurities->path1 Yes success Pure this compound check_impurities->success No path2 Use protic solvent (e.g., Ethanol) path1->path2 path3 Adjust stoichiometry (slight excess of enamine) path2->path3 failure Re-evaluate and optimize path3->failure

Caption: A logical workflow for troubleshooting the Hantzsch synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the "desethyl impurity" sometimes mentioned in relation to similar pyrrole syntheses?

    • A1: A "desethyl impurity" would refer to the corresponding carboxylic acid, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This can form if the ethyl ester group is hydrolyzed during the reaction or workup. To avoid this, ensure that the reaction conditions are not overly acidic or basic, especially during prolonged heating, and use anhydrous solvents when possible. During workup, avoid prolonged contact with strong acids or bases.

  • Q2: How can I best purify the crude this compound?

    • A2: Recrystallization is often the most effective method for purifying the final product. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. The purified product can be collected by filtration. Column chromatography on silica gel using a hexane/ethyl acetate gradient can also be effective for removing more polar or less polar impurities.

  • Q3: What analytical techniques are best for identifying the side products?

    • A3: A combination of techniques is ideal.

      • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and getting a quick assessment of the purity of the crude product.

      • High-Performance Liquid Chromatography (HPLC): Can provide quantitative information on the purity of the product and the relative amounts of different impurities.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the parent compound and any impurities, which is crucial for deducing their structures.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help in the characterization of major impurities if they can be isolated or if their signals are well-resolved in the crude spectrum.

Experimental Protocols

Knorr Synthesis of this compound
  • Preparation of Ethyl 2-oximinoacetoacetate: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 10°C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • In situ formation of α-aminoketone and condensation: To the solution of ethyl 2-oximinoacetoacetate, add a second equivalent of ethyl acetoacetate (1.0 eq). Cool the mixture to 0-5°C. In a separate beaker, prepare a slurry of zinc dust (2.5 eq) in glacial acetic acid. Add the zinc slurry portion-wise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction completion and workup: After the addition of zinc is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials. Pour the reaction mixture into a large volume of ice-water. The crude product may precipitate.

  • Purification: Collect the crude solid by filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

Hantzsch Synthesis of this compound
  • Formation of the Enamine: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Bubble ammonia gas through the solution or add aqueous ammonia (2.0 eq) and stir at room temperature for 30 minutes.

  • Condensation: To the enamine solution, add 2-chlorobutan-3-one (1.0 eq) dropwise over 30 minutes at room temperature.

  • Reaction completion and workup: After the addition, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol/water.

Technical Support Center: Identification of Impurities in Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route, starting materials, reagents, and degradation. As this compound is a key intermediate in the synthesis of pharmaceuticals like Sunitinib, many identified impurities are process-related from subsequent synthetic steps.[1][2]

Common Process-Related Impurities:

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic pathway, these may include compounds like ethyl acetoacetate or tert-butyl acetoacetate.[3]

  • By-products from Side Reactions: The synthesis of pyrroles can involve complex reactions where side-products may form.

  • Reagents and Catalysts: Residual amounts of reagents used in the synthesis.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., methanol, ethanol, isopropanol, dichloromethane) can be present in the final product.[1]

Known Impurities Related to Sunitinib Synthesis:

Since this compound is a precursor to Sunitinib, impurities found in Sunitinib can often be traced back to or are structurally related to this intermediate.[2][4][5] These can include:

  • Formylated Derivatives: Such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[6]

  • N-Oxides: Oxidation of the pyrrole nitrogen can lead to the formation of N-oxide impurities.

  • Isomers: Geometric isomers (E/Z) can form in subsequent reaction steps.

  • Amide Derivatives: Such as N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[4]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities.[7][8] A UV detector is commonly used for detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the purity of the main component and for the structural elucidation and quantification of impurities without the need for reference standards of each impurity.[14][15][16][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight and structural information.[19]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q3: My HPLC chromatogram shows peak tailing. What are the possible causes and solutions?

A3: Peak tailing in HPLC can be caused by several factors. Here is a systematic approach to troubleshooting this issue:

Possible Cause Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Void in the Column Reverse the column and flush at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
Inappropriate Mobile Phase Ensure the sample is dissolved in the mobile phase. If using a different solvent, it should be weaker than the mobile phase.

Q4: I am observing inconsistent retention times in my HPLC analysis. What should I check?

A4: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes and their solutions:

Possible Cause Solution
Pump Issues (Leaks, Air Bubbles) Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. Ensure the mobile phase is properly degassed.
Inconsistent Mobile Phase Composition If preparing the mobile phase online, ensure the mixer is functioning correctly. Consider pre-mixing the mobile phase.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Changes in Flow Rate Check the pump for any issues that might cause flow rate fluctuations.

Experimental Protocols

Detailed Methodology for HPLC Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and ammonium formate buffer (pH 4.8).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.[7]

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak. For known impurities, use reference standards for confirmation and accurate quantification.

General Protocol for Headspace GC-MS for Residual Solvents

This protocol provides a general framework for the analysis of residual solvents.

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 40°C (hold for 5 minutes), then ramp to 240°C at 10°C/min (hold for 5 minutes).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that does not interfere with the analytes.[9]

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify using a calibration curve.

Quantitative NMR (qNMR) Protocol for Purity Assessment

This is a general protocol for determining the purity of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

Table 1: Potential Impurities in this compound

Impurity Name Potential Source Analytical Method for Detection Typical Reporting Threshold
Ethyl acetoacetateUnreacted starting materialHPLC, GC-MSReportable
2-bromopropanalIntermediate in some synthetic routes[3]HPLC, GC-MSReportable
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateProcess-related impurityHPLC, LC-MS> 0.1%
Sunitinib N-Oxide related precursorsOxidationHPLC, LC-MS> 0.1%
Methanol, Ethanol, IsopropanolResidual SolventsHeadspace GC-MSAs per ICH guidelines
DichloromethaneResidual SolventHeadspace GC-MSAs per ICH guidelines

Table 2: Comparison of Analytical Techniques for Impurity Profiling

Technique Primary Use Advantages Limitations
HPLC-UV Quantification of known and unknown organic impuritiesRobust, reproducible, widely availableRequires chromophores for detection, may require reference standards for identification
GC-MS Identification and quantification of volatile impurities (residual solvents)High sensitivity and specificity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
qNMR Absolute quantification of the main component and impurities, structural elucidationNo need for specific reference standards for each impurity, provides structural informationLower sensitivity compared to chromatographic methods, potential for signal overlap
LC-MS Identification of unknown impuritiesProvides molecular weight and structural information, high sensitivityMore complex instrumentation, matrix effects can suppress ionization

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS Headspace GC-MS (Residual Solvents) Filtration->GCMS qNMR qNMR Analysis (Purity & Structure) Filtration->qNMR LCMS LC-MS Analysis (Unknowns) Filtration->LCMS Quantification Quantification of Impurities HPLC->Quantification GCMS->Quantification qNMR->Quantification Identification Structural Elucidation of Unknowns qNMR->Identification LCMS->Identification Reporting Reporting of Impurities above Threshold Quantification->Reporting Identification->Reporting

Caption: Workflow for the identification and quantification of impurities.

HPLC_Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Problem (e.g., Peak Tailing) Cause1 Column Overload? Problem->Cause1 Check First Cause2 Secondary Interactions? Problem->Cause2 Cause3 Column Contamination? Problem->Cause3 Cause4 Mobile Phase Issue? Problem->Cause4 Solution1 Reduce Sample Concentration/Volume Cause1->Solution1 If Yes Solution2 Adjust Mobile Phase pH or Add Modifier Cause2->Solution2 If Yes Solution3 Flush or Replace Column Cause3->Solution3 If Yes Solution4 Prepare Fresh Mobile Phase/Degas Cause4->Solution4 If Yes

Caption: Troubleshooting logic for common HPLC issues.

References

avoiding chloro-intermediate formation in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with chloro-intermediate formation during pyrrole synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of chlorine that can lead to the formation of chloro-intermediates in pyrrole synthesis and functionalization?

The most common sources of chlorine contamination or reaction are chlorine-containing reagents used during the synthesis or functionalization of pyrroles. Key examples include:

  • Vilsmeier Reagent (from POCl₃ and DMF): Used in the Vilsmeier-Haack reaction to formylate pyrroles, improper temperature control or stoichiometry can lead to chlorination of the pyrrole ring as a side reaction.

  • Sulfuryl Chloride (SO₂Cl₂): A strong chlorinating agent that can lead to over-chlorination or the formation of undesired chlorinated byproducts if not used under carefully controlled conditions.

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent, but can still lead to side products if reaction conditions are not optimized.

  • Hydrochloric Acid (HCl): While less common as a direct chlorinating agent for the pyrrole ring, its presence can contribute to side reactions in certain contexts.

Q2: How can I avoid the formation of 2-chloropyrrole derivatives during the Vilsmeier-Haack formylation of pyrrole?

The formation of 2-chloropyrrole as a byproduct in the Vilsmeier-Haack reaction is a known issue. To minimize this, consider the following strategies:

  • Strict Temperature Control: Maintain a low reaction temperature (typically between -20°C and 0°C) during the formation of the Vilsmeier reagent and its reaction with the pyrrole.

  • Stoichiometric Control: Use the minimum necessary amount of the Vilsmeier reagent. An excess of the reagent can increase the likelihood of side reactions.

  • Alternative Formylating Agents: If chlorination remains a persistent issue, consider using alternative, chlorine-free formylating agents.

Q3: Are there chlorine-free alternatives to the Vilsmeier-Haack reaction for pyrrole formylation?

Yes, several chlorine-free methods can be employed for the formylation of pyrroles:

  • Duff Reaction: This method uses hexamethylenetetramine in the presence of an acid (like trifluoroacetic acid) to introduce a formyl group.

  • Rieche Formylation: This approach utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄). While the reagent contains chlorine, it can sometimes offer better selectivity. Careful optimization is still required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of 2-chloropyrrole during formylation Reaction temperature is too high during the Vilsmeier-Haack reaction.Maintain strict low-temperature control (-20°C to 0°C) throughout the reaction.
Excess Vilsmeier reagent is used.Use a stoichiometric amount of the Vilsmeier reagent relative to the pyrrole substrate.
Over-chlorination of the pyrrole ring The chlorinating agent (e.g., SO₂Cl₂) is too reactive for the substrate.Switch to a milder chlorinating agent such as N-chlorosuccinimide (NCS).
Reaction time is too long or the temperature is too high.Optimize the reaction time and temperature to favor the desired mono-chlorinated product.
Unwanted chlorinated byproducts in multi-step synthesis Residual chlorine-containing reagents or solvents from a previous step.Ensure thorough purification of intermediates at each step to remove any residual chlorine sources.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole with Minimized Chloro-Intermediate Formation

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with Pyrrole: Prepare a separate solution of the pyrrole substrate (1 equivalent) in anhydrous CH₂Cl₂. Cool this solution to 0°C.

  • Addition: Slowly add the pyrrole solution to the pre-formed Vilsmeier reagent via a dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and an aqueous solution of sodium acetate.

  • Extraction and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Chlorination of Pyrrole using N-Chlorosuccinimide (NCS)

  • Setup: In a round-bottom flask, dissolve the pyrrole substrate (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography.

Visual Guides

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture (0-5 °C) Vilsmeier->ReactionMix Pyrrole Pyrrole Substrate Pyrrole->ReactionMix Quench Quench (Ice & NaOAc) ReactionMix->Quench Extract Extraction (CH₂Cl₂) Quench->Extract Purify Column Chromatography Extract->Purify Product Formylated Pyrrole Purify->Product

Caption: Workflow for Vilsmeier-Haack formylation with temperature control.

Troubleshooting_Logic Start Unwanted Chloro-Intermediate Detected Q1 Is the reaction a Vilsmeier-Haack formylation? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Action1 Lower reaction temperature to 0°C. Use stoichiometric reagents. A1_Yes->Action1 Q2 Is a strong chlorinating agent (e.g., SO₂Cl₂) being used? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Switch to a milder agent like NCS. Optimize reaction time and temperature. A2_Yes->Action2 Action3 Check for residual chlorine sources from previous steps. Ensure thorough purification of intermediates. A2_No->Action3

Caption: Decision tree for troubleshooting chloro-intermediate formation.

Technical Support Center: Large-Scale Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of this compound?

A1: The most prevalent methods for large-scale synthesis are variations of the Knorr pyrrole synthesis and the Paal-Knorr pyrrole synthesis.[1][2][3][4] The Knorr synthesis typically involves the reaction of an α-amino-ketone with a β-ketoester. A common starting material for a related precursor is 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (II), which can be deprotected and decarboxylated to yield the target molecule.[5] Another patented approach involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water, which is highlighted for its mild reaction conditions and suitability for industrial production.[6]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Temperature, reaction time, and pH are critical parameters. In many pyrrole syntheses, excessively high temperatures or highly acidic conditions (pH < 3) can lead to the formation of furan byproducts and tarry polymeric materials.[1] For instance, in a patented method, the bromination of propionaldehyde is controlled between 0-50°C, and the subsequent ring-closure is also maintained within this temperature range.[6] Careful control over the addition rate of reagents can also be crucial to manage exothermic reactions and prevent side product formation.[7]

Q3: What are the common impurities and byproducts encountered during the synthesis?

A3: Common impurities include unreacted starting materials, furan derivatives, and polymeric substances.[1] Furans are a major byproduct in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[1] Dark, tarry materials are often indicative of polymerization of the starting materials or the pyrrole product itself.[1] In syntheses of related compounds for pharmaceutical applications, process-related impurities such as desethyl derivatives can also be a concern.[8]

Q4: How can I best purify the crude this compound on a large scale?

A4: For large-scale purification, a combination of techniques is often employed. Recrystallization is a common and effective method for achieving high purity.[9] For instance, recrystallization from an ethanol solution has been used to obtain colorless needles of a related formylated pyrrole.[9] Vacuum distillation can be effective for removing non-volatile impurities. For challenging separations, extraction-adsorption methods using silica gel can be employed to remove specific impurities.[8] A patent describes a purification process involving dissolving the crude product in a mixture of an organic solvent and water, separating the organic phase, and then treating it with silica gel to adsorb impurities.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature or time. - Poorly reactive starting materials. - Product degradation under harsh conditions. - Losses during work-up and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion.[5] - Gradually increase the reaction temperature or prolong the reaction time. - Use a milder acid catalyst or consider neutral reaction conditions.[1] - Optimize the purification method to minimize losses.
Formation of a Dark, Tarry Product - Polymerization of the pyrrole product or starting materials. - Excessively high reaction temperature. - Highly acidic reaction conditions.- Lower the reaction temperature.[1] - Use a milder acid catalyst.[1] - Ensure an inert atmosphere to prevent oxidative polymerization.
Significant Furan Byproduct Formation - Acid-catalyzed self-cyclization of the 1,4-dicarbonyl intermediate. - Reaction pH is too low (pH < 3).- Increase the reaction pH to be above 3. - Use an excess of the amine reagent to favor pyrrole formation.
Product is Difficult to Crystallize - Presence of impurities inhibiting crystallization. - Incorrect choice of solvent.- Purify the crude product further by column chromatography or distillation before attempting recrystallization. - Screen a variety of solvents or solvent mixtures for recrystallization.
Inconsistent Results at Larger Scales - Inefficient heat transfer leading to localized overheating. - Poor mixing affecting reaction kinetics. - Challenges in maintaining uniform reaction conditions.- Ensure efficient mechanical stirring. - Control the rate of addition of reagents to manage exotherms. - Use a reactor with appropriate heat exchange capabilities.

Quantitative Data Summary

Synthesis Method/Step Reported Yield Reported Purity (HPLC) Reference
Preparation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester from 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester77.3%>96%[5]
Decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid98.5%Not specified[5]
Synthesis of 2-bromopropanal from propionaldehyde81% - 100%Not specified[6]
Purification of a related pyrrole carboxamide by crystallization~50% (after two crystallizations)Impurity reduced from 0.3% to 0.06-0.07%[8]
Large-scale synthesis of a ketone intermediate for ethyl pyrrole-2-carboxylate74%Not specified[7]
Large-scale synthesis of ethyl pyrrole-2-carboxylate from the ketone intermediate96%Not specified[7]

Experimental Protocols

Protocol 1: Synthesis via Ring-Closure of 2-Bromopropanal and Ethyl Acetoacetate [6]

  • Preparation of 2-Bromopropanal:

    • Dissolve 58g of propionaldehyde in 100mL of dichloromethane in a reaction vessel and cool to 10°C.

    • Slowly add 180g of bromine, controlling the temperature to not exceed 20°C.

    • After the addition is complete, stir the reaction at 20°C for 4 hours until the bromine color disappears.

    • Concentrate the mixture under reduced pressure to obtain 2-bromopropanal.

  • Synthesis of this compound:

    • To the reaction vessel containing the 2-bromopropanal, add ethyl acetoacetate.

    • Cool the mixture to 0-10°C.

    • Slowly add ammonia water, maintaining the reaction temperature between 0-50°C.

    • After the addition, continue to stir the reaction for 10-14 hours at 0-50°C.

    • Upon completion, extract the reaction mixture with dichloromethane.

    • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be further purified by crystallization.

Protocol 2: Purification of a Crude Pyrrole Derivative by Recrystallization [8][9]

  • Suspend the crude pyrrole product (e.g., 100g) in a suitable solvent system, such as a mixture of ethanol and water (e.g., 85:15 v/v).

  • Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a cold portion of the crystallization solvent.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Troubleshooting start Start: Synthesis of This compound reaction Knorr / Paal-Knorr Reaction start->reaction workup Work-up & Isolation reaction->workup low_yield Low Yield reaction->low_yield tarry_product Tarry Product reaction->tarry_product furan_byproduct Furan Byproduct reaction->furan_byproduct crude Crude Product workup->crude purification Purification crude->purification recrystallization Recrystallization crude->recrystallization Method chromatography Chromatography crude->chromatography Method final_product Final Product: High Purity purification->final_product purification->low_yield optimize_conditions Optimize Temp/Time low_yield->optimize_conditions Solution milder_catalyst Use Milder Catalyst tarry_product->milder_catalyst Solution adjust_ph Adjust pH > 3 furan_byproduct->adjust_ph Solution recrystallization->purification chromatography->purification

References

Technical Support Center: Optimization of Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrrole synthesis?

The Knorr pyrrole synthesis is a widely used organic reaction for the synthesis of substituted pyrroles.[1] It involves the condensation reaction between an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[1]

Q2: What is the fundamental mechanism of the Knorr pyrrole synthesis?

The reaction proceeds through the following key steps:

  • Imine Formation: The α-amino ketone condenses with the β-dicarbonyl compound to form an imine.

  • Tautomerization: The imine then tautomerizes to form an enamine.

  • Cyclization: An intramolecular condensation reaction occurs.

  • Dehydration: The resulting intermediate undergoes dehydration to form the final aromatic pyrrole ring.[1]

Q3: What are the main differences between the Knorr and Paal-Knorr pyrrole syntheses?

While both are fundamental methods for pyrrole synthesis, they start with different precursors. The Knorr synthesis utilizes an α-amino-ketone and a β-dicarbonyl compound.[2] In contrast, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3]

Troubleshooting Guide

Q1: I am experiencing low yields in my Knorr pyrrole synthesis. What are the common causes and how can I address them?

Low yields are a frequent issue and can often be attributed to the following:

  • Self-Condensation of the α-Amino Ketone: α-Amino ketones are notoriously unstable and prone to self-condensation, which reduces the amount available for the desired reaction.[1]

    • Solution: A common and effective strategy is to generate the α-amino ketone in situ. This is typically achieved by the reduction of a more stable precursor, such as an α-oximino ketone, using zinc dust in acetic acid.[1] This ensures that the concentration of the reactive α-amino ketone remains low throughout the reaction, minimizing self-condensation.

  • Purity of Starting Materials: Impurities in the reactants can lead to unwanted side reactions and lower the yield of the desired pyrrole.

    • Solution: Ensure that all starting materials, including the β-dicarbonyl compound and any reagents used for the in situ generation of the α-amino ketone, are of high purity. Recrystallization or distillation of starting materials may be necessary.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that need to be carefully controlled.

    • Solution: The Knorr synthesis is often exothermic, especially during the reduction of the oxime.[1] It is crucial to control the temperature, sometimes requiring external cooling with an ice bath, to prevent the reaction from becoming too vigorous, which can lead to byproduct formation.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

Q2: My reaction mixture is turning dark and forming a tarry substance. What is causing this and how can I prevent it?

The formation of dark, tarry materials often indicates polymerization of the starting materials or the product. This can be caused by excessively high temperatures or prolonged reaction times.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature, especially during the initial exothermic stages.[1]

    • Reaction Time: Monitor the reaction by TLC and stop it once the starting materials have been consumed to avoid degradation of the product.

    • Purification: While not a preventative measure for the reaction itself, prompt work-up and purification can help to isolate the desired product from the polymeric material.

Q3: I am observing the formation of unexpected byproducts. What are the likely side reactions?

Besides the self-condensation of the α-amino ketone, other side reactions can occur depending on the specific substrates and conditions used.

  • Fischer-Fink Byproducts: In some cases, trace amounts of regioisomeric pyrroles, known as Fischer-Fink byproducts, can be formed.[4] This arises from an alternative connectivity pathway between the reactants.

    • Solution: The formation of these byproducts is often inherent to the specific combination of reactants. Modifying the substituents on the starting materials or exploring alternative synthetic routes might be necessary if this becomes a significant issue.

Optimization of Reaction Conditions

The yield of the Knorr pyrrole synthesis is highly dependent on the choice of reactants, catalysts, and reaction conditions. Below are tables summarizing quantitative data for different variations of the synthesis.

Table 1: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
α-Amino Ketone Precursorβ-Dicarbonyl CompoundCatalyst/Reducing AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)
Ethyl 2-oximinoacetoacetateEthyl acetoacetateZinc dustGlacial Acetic AcidRoom temperature to reflux2-4 hours51-80[1][4]
Table 2: Variations of the Knorr Pyrrole Synthesis
α-Amino Ketone Sourceβ-Dicarbonyl CompoundCatalyst/ConditionsTypical Yield (%)Notes
Diethyl oximinomalonate2,4-PentanedioneZinc, Acetic Acid~60[4]Kleinspehn modification.
Pre-formed Diethyl aminomalonateβ-DiketoneActively boiling glacial acetic acidSignificantly improved yields[4]Paine and Dolphin improvement on the Kleinspehn method.
N,N-Dialkyl 2-oximinoacetoacetamides3-Substituted-2,4-pentanedionesKnorr conditions~45[4]Yields are comparable to the corresponding ester reactions.
α-Amino KetoneBenzyl or tert-butyl acetoacetatesZinc, Acetic Acid, close temperature controlup to 80[4]The tert-butyl system can give very high yields.

Experimental Protocols

Protocol 1: Classic One-Pot Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol is adapted from the original Knorr synthesis and utilizes the in situ generation of the α-amino ketone.[1]

Materials:

  • Ethyl acetoacetate (2.0 equivalents)

  • Glacial acetic acid

  • Saturated aqueous solution of sodium nitrite (1.0 equivalent)

  • Zinc dust (2.0 equivalents)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Reaction Mixture: Dissolve ethyl acetoacetate in glacial acetic acid in a flask equipped with a stirrer and an addition funnel. Cool the mixture in an ice bath to 5-10 °C.

  • Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite to the cooled reaction mixture while maintaining the temperature below 10 °C. After the addition is complete, continue stirring for 30 minutes to form ethyl 2-oximinoacetoacetate in situ.

  • Reduction and Cyclization: To the solution containing the in situ formed ethyl 2-oximinoacetoacetate, gradually add zinc dust while stirring vigorously. This reaction is exothermic, and the temperature should be controlled with an ice bath to prevent it from exceeding 40 °C.[1]

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. A typical yield after recrystallization is around 51%.

Protocol 2: Knorr Synthesis Using a Pre-formed α-Amino Ketone

This protocol is a modification that uses a stable salt of the α-amino ketone.

Materials:

  • α-Amino ketone hydrochloride (e.g., 3-amino-4-phenyl-2-butanone hydrochloride) (1.0 equivalent)

  • β-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the α-amino ketone hydrochloride and the β-dicarbonyl compound in glacial acetic acid.

  • Reaction: Heat the mixture to 80 °C with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.

Visualizations

Knorr_Pyrrole_Synthesis_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product alpha-Amino Ketone alpha-Amino Ketone Imine Imine alpha-Amino Ketone->Imine beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole Dehydration (-H2O)

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Knorr_Synthesis_Workflow start Start in_situ In Situ Generation of α-Amino Ketone (optional) start->in_situ reaction Reaction with β-Dicarbonyl Compound in_situ->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Precipitation) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Final Pyrrole Product purification->product

Caption: General Experimental Workflow for the Knorr Pyrrole Synthesis.

Troubleshooting_Knorr_Synthesis start Low Yield or Byproduct Formation check_self_condensation Suspect α-Amino Ketone Self-Condensation? start->check_self_condensation in_situ_generation Implement In Situ Generation of α-Amino Ketone check_self_condensation->in_situ_generation Yes check_temp Check Temperature Control check_self_condensation->check_temp No end Improved Yield in_situ_generation->end optimize_temp Optimize Temperature (use cooling bath) check_temp->optimize_temp Poor Control check_purity Check Purity of Starting Materials check_temp->check_purity Good Control optimize_temp->end purify_reagents Purify Starting Materials check_purity->purify_reagents Impure check_purity->end Pure purify_reagents->end

References

troubleshooting guide for the synthesis of substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted pyrroles. Tailored for researchers, scientists, and drug development professionals, this guide addresses common challenges encountered during key synthetic routes, offering practical solutions and detailed experimental protocols.

General Troubleshooting

Question: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

Answer: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reagents can lead to unwanted side reactions. It is highly recommended to use freshly purified starting materials.

  • Reaction Conditions: Critical parameters such as temperature, reaction time, and choice of solvent should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles through the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Troubleshooting Guide: Paal-Knorr Synthesis

Question: My Paal-Knorr reaction is giving a low yield or is not proceeding to completion. What are the common causes?

Answer: Low yields in a Paal-Knorr synthesis can be due to several factors:

  • Suboptimal Reaction Conditions: The reaction often requires heating in the presence of an acid. Insufficient temperature or reaction time can result in an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, may cause degradation of the starting materials or the product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1]

Question: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound. To minimize this:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3), which favor furan formation.[2] Using a weak acid, like acetic acid, is often sufficient to catalyze the reaction without promoting the side reaction.[2]

  • Use Excess Amine: Employing an excess of the amine can help to favor the pyrrole synthesis pathway.[1]

Question: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst.

Data Presentation: Paal-Knorr Synthesis

Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidReflux-185[3]
Trifluoroacetic Acid (TFA)Reflux-192[4]
p-Toluenesulfonic AcidReflux-180[4]
Iodine (10 mol%)Solvent-free600.195[1]
Montmorillonite KSFCH₂Cl₂Room Temp292[1]
Bi(NO₃)₃·5H₂OEthanolReflux0.596[1]

Table 2: Microwave-Assisted vs. Conventional Heating in Paal-Knorr Synthesis

1,4-DicarbonylAmineMethodCatalystTimeYield (%)Reference
2,5-HexanedioneAnilineConventionalHCl (cat.)15 min~52[5]
Substituted 1,4-diketonesVarious aminesMicrowave (120-150°C)Acetic acid2-10 min65-89[6]
2,5-HexanedioneAnilineConventionalSalicylic acid15 min92[6]
Experimental Protocols: Paal-Knorr Synthesis

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).

  • Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 15 minutes.

  • Work-up: After the reflux period, cool the flask in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and recrystallize from a 9:1 methanol/water mixture.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles [5]

  • Reaction Setup: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, acetic acid, or solvent-free) and catalyst (e.g., acetic acid, iodine), if required.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Perform an appropriate workup, which may involve quenching the reaction and extraction with an organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Workflow Diagram: Paal-Knorr Synthesis Troubleshooting

Paal_Knorr_Troubleshooting Start Paal-Knorr Synthesis Issue LowYield Low Yield / No Reaction Start->LowYield SideProduct Major Side Product Start->SideProduct TarryProduct Dark, Tarry Product Start->TarryProduct CheckConditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Catalyst LowYield->CheckConditions CheckReagents Assess Reagent Reactivity: - Less Hindered Substrates - More Nucleophilic Amine LowYield->CheckReagents FuranFormation Likely Furan Formation SideProduct->FuranFormation Polymerization Likely Polymerization TarryProduct->Polymerization End Successful Synthesis CheckConditions->End CheckReagents->End ControlAcidity Decrease Acidity (pH > 3) Use Weak Acid FuranFormation->ControlAcidity ExcessAmine Use Excess Amine FuranFormation->ExcessAmine ControlAcidity->End ExcessAmine->End LowerTemp Lower Reaction Temperature Polymerization->LowerTemp MilderCatalyst Use Milder Catalyst Polymerization->MilderCatalyst LowerTemp->End MilderCatalyst->End

Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.

Troubleshooting Guide: Knorr Synthesis

Question: I am struggling with the self-condensation of the α-amino ketone starting material. How can I prevent this?

Answer: The instability of α-amino ketones is a common challenge. To overcome this, the α-amino ketone is often generated in situ from a more stable precursor, such as an α-oximino ketone, via reduction with zinc in acetic acid.

Question: The reaction is sluggish or gives a low yield. What can I do to improve it?

Answer:

  • Catalyst: The reaction is typically catalyzed by acetic acid. Ensure that the acetic acid is of sufficient purity and used in an appropriate amount.

  • Temperature Control: The reaction can be exothermic, especially during the in situ reduction of the oxime. Proper temperature control with an ice bath is crucial to prevent side reactions.

  • Reaction Time: After the initial exothermic reaction, heating to reflux may be necessary to drive the reaction to completion.

Data Presentation: Knorr Synthesis

Table 3: Yields of Substituted Pyrroles via Knorr Synthesis

α-Amino Ketone Precursorβ-Dicarbonyl CompoundConditionsProductYield (%)Reference
Ethyl 2-oximinoacetoacetateEthyl acetoacetateZn, Acetic Acid, RefluxDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate~45[7]
3-Amino-4-phenyl-2-butanone HClAcetylacetoneAcetic Acid, 80°C2,4-Dimethyl-3-acetyl-5-phenylpyrroleNot specified[7]
Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
  • Preparation of Oxime: In a flask, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C. Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while maintaining the temperature below 10 °C to form ethyl 2-oximinoacetoacetate in situ.

  • Reduction and Cyclization: To the solution containing the oxime, gradually add zinc dust (2.0 equivalents) while stirring vigorously. Control the exothermic reaction with an ice bath.

  • Completion and Work-up: After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and air dry. Recrystallize the solid from ethanol.

Workflow Diagram: Knorr Synthesis Strategy

Knorr_Synthesis_Strategy Start Goal: Synthesize Substituted Pyrrole Problem Problem: α-Amino Ketone Self-Condensation Start->Problem Solution Solution: In Situ Generation of α-Amino Ketone Problem->Solution Step1 Step 1: Form α-Oximino Ketone (from β-Ketoester + NaNO₂) Solution->Step1 Step2 Step 2: Reduce Oxime to Amine (using Zinc Dust in Acetic Acid) in the presence of the second reactant Step1->Step2 Success Successful Knorr Pyrrole Synthesis Step2->Success

Caption: Strategy to overcome α-amino ketone self-condensation in Knorr synthesis.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.

Troubleshooting Guide: Hantzsch Synthesis

Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?

Answer: Managing chemoselectivity is a key challenge in the Hantzsch synthesis. Here's how to troubleshoot these issues:

  • Enamine Formation: The first step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[1]

  • N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity; protic solvents can favor the desired C-alkylation.[1]

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[1]

Question: I am getting a furan derivative as a major byproduct. What is this side reaction and how can I suppress it?

Answer: The formation of a furan byproduct is due to a competing Feist-Bénary furan synthesis, which does not involve the amine component. To favor the Hantzsch pyrrole synthesis, use a sufficient concentration of the amine or ammonia to promote the reaction pathway leading to the pyrrole.

Data Presentation: Hantzsch Synthesis

Table 4: Examples of Hantzsch Pyrrole Synthesis

β-Ketoesterα-HaloketoneAmineConditionsProductYield (%)Reference
Ethyl acetoacetateChloroacetoneAmmoniaEthanol, RefluxEthyl 2,4-dimethylpyrrole-3-carboxylateModerate[4]
Methyl acetoacetateEthyl bromoacetateMethylamineMeOH, rtMethyl 1,2-dimethyl-1H-pyrrole-3-carboxylateNot specified[1]
Experimental Protocol: Chemoselective Hantzsch Synthesis[1]
  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes.

  • Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.

Workflow Diagram: Hantzsch Chemoselectivity Troubleshooting

Hantzsch_Chemoselectivity Start Low Chemoselectivity in Hantzsch Synthesis OptimizeEnamine Optimize Enamine Formation (Excess Amine) Start->OptimizeEnamine ControlAlkylation Control N- vs. C-Alkylation (Solvent Choice) Start->ControlAlkylation MinimizeSideReactions Minimize α-Haloketone Side Reactions (Slow Addition) Start->MinimizeSideReactions AdjustConditions Adjust Reaction Conditions (Base, Temperature) Start->AdjustConditions End Improved Chemoselectivity OptimizeEnamine->End ControlAlkylation->End MinimizeSideReactions->End AdjustConditions->End

Caption: Troubleshooting workflow for improving chemoselectivity in the Hantzsch synthesis.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to create 3,4-disubstituted pyrroles from α,β-unsaturated carbonyl compounds.

Troubleshooting Guide: Van Leusen Synthesis

Question: What are the key reaction parameters to control in a Van Leusen pyrrole synthesis to ensure good yields?

Answer: To achieve optimal results, consider the following:

  • Base: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU. The choice of base can impact the reaction rate and yield.[1]

  • Solvent: Aprotic polar solvents like DMSO, DMF, or THF are typically used to ensure the solubility of the reactants and intermediates.[1]

  • Purity of TosMIC: The quality of the TosMIC reagent is critical for the success of the reaction. Impurities can lead to side reactions and lower yields.[1]

Question: My reaction is not working well with certain α,β-unsaturated ketones. What could be the issue?

Answer: The reactivity of the Michael acceptor is important. Steric hindrance near the double bond or on the carbonyl group can slow down or prevent the initial Michael addition step. Additionally, substrates that are sensitive to strong bases may undergo decomposition or polymerization.

Experimental Protocol: Van Leusen Pyrrole Synthesis[1]
  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF under an inert atmosphere, add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in dry THF at 0°C.

  • Addition of TosMIC: Add a solution of TosMIC (1.1 eq) in dry THF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis is a valuable method for preparing pyrroles from a nitroalkene and an α-isocyanoacetate.

Troubleshooting Guide: Barton-Zard Synthesis

Question: I am having trouble with low yields and the formation of side products in my Barton-Zard reaction. What are the common pitfalls?

Answer: Common issues and their solutions include:

  • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU or a hindered alkoxide is often preferred to deprotonate the isocyanoacetate without promoting side reactions of the nitroalkene.[1]

  • Nitroalkene Stability: Nitroalkenes can be unstable and prone to polymerization, especially under strongly basic conditions or upon heating. It is often best to use freshly prepared nitroalkenes.[1]

  • Reaction Temperature: The reaction is typically run at or below room temperature to minimize side reactions.[1]

  • Purification: The workup and purification can be challenging. Careful extraction and column chromatography are usually required to separate the desired pyrrole from nitrogen-containing byproducts.[1]

Workflow Diagram: Key Steps in Barton-Zard Synthesis

Barton_Zard_Mechanism Start Nitroalkene + α-Isocyanoacetate BaseDeprotonation Base-catalyzed Deprotonation of α-Isocyanoacetate Start->BaseDeprotonation MichaelAddition Michael Addition BaseDeprotonation->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Elimination Elimination of Nitro Group Cyclization->Elimination Aromatization Aromatization Elimination->Aromatization End Substituted Pyrrole Aromatization->End

Caption: Key mechanistic steps in the Barton-Zard pyrrole synthesis.

References

Validation & Comparative

A Comparative Guide to Classical Pyrrole Synthesis: Paal-Knorr, Knorr, and Hantzsch Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is a foundational task, as this scaffold is a core component of numerous pharmaceuticals, natural products, and functional materials.[1][2] The choice of a synthetic route is critical, directly influencing yield, purity, scalability, and the accessible substitution patterns. This guide provides an objective comparison of three cornerstone methods for pyrrole ring construction: the Paal-Knorr, Knorr, and Hantzsch syntheses. Supported by experimental data, this analysis details their mechanisms, scope, and practical applications to inform the selection of the most suitable method for a given research objective.[2]

Performance Comparison at a Glance

The Paal-Knorr, Knorr, and Hantzsch syntheses are foundational methods for constructing the pyrrole ring, but they differ significantly in their starting materials, reaction scope, and typical conditions.[1] The following table summarizes their key characteristics to provide a quantitative basis for comparison.

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines, or ammonia.[1]Neutral or mildly acidic (e.g., acetic acid); often requires heating.[1][3]50–98%[1]High yields, operational simplicity, and readily available starting materials for many targets.[1][4]The preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[1][5]
Knorr Pyrrole Synthesis α-Amino ketones and β-ketoesters (or other active methylene compounds).[6][7]Requires in situ generation of the unstable α-amino ketone, typically using zinc and acetic acid to reduce an oxime precursor.[1][6]40–80%[1]Excellent for synthesizing polysubstituted pyrroles with specific, predictable substitution patterns.[1]Self-condensation of the α-amino ketone intermediate can be a significant side reaction.[1]
Hantzsch Pyrrole Synthesis α-Haloketones, β-ketoesters, and ammonia or primary amines.[8]A three-component reaction, often carried out in a solvent like ethanol with a base.[1][9]Often moderate (can be <50%), though modern variations report higher yields.[2][10]Offers a high degree of flexibility in the final pyrrole's substitution pattern in a one-pot process.[1][9]Can be a lower-yielding method compared to other syntheses for specific targets.[9][10]

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] Its popularity stems from its straightforward procedure and generally high yields.[11] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[3]

Reaction Mechanism

The accepted mechanism begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[4][12] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[4][5] The ring-closing step is often the rate-determining step of the reaction.[5][11]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + R'-NH₂ p1 start->p1 Nucleophilic Attack hemiaminal Hemiaminal Intermediate p2 hemiaminal->p2 Intramolecular Cyclization cyclized Cyclized Intermediate (2,5-Dihydroxytetrahydropyrrole) product Substituted Pyrrole cyclized->product Dehydration (-2H₂O) p1->hemiaminal p2->cyclized

Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a conventional heating method for synthesizing a substituted pyrrole.[11]

  • Materials :

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[11]

    • Add one drop of concentrated hydrochloric acid to the mixture.[11]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[11]

    • After the reflux period, cool the reaction mixture in an ice bath.[11]

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[11]

    • Collect the resulting crystals by vacuum filtration.[11]

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[11]

  • Expected Yield : Approximately 52% (178 mg).[1]

The Knorr Pyrrole Synthesis

First reported by Ludwig Knorr in 1884, this synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[6][7] A critical feature of this method is that the α-amino-ketones, which are prone to self-condensation, must be prepared in situ.[6] This is commonly achieved by the reduction of an α-oximino-ketone using zinc dust in acetic acid.[6][13]

Reaction Mechanism & Workflow

The synthesis begins with the in situ generation of the α-amino ketone. The original Knorr synthesis used two equivalents of ethyl acetoacetate; one is converted to an oxime with sodium nitrite, which is then reduced by zinc dust to the amine.[6] This amine then condenses with a second molecule of the β-dicarbonyl compound. The mechanism proceeds through the formation of an imine, which tautomerizes to an enamine, followed by cyclization and elimination of water to form the aromatic pyrrole ring.[6][14]

Knorr_Synthesis_Workflow start β-Ketoester (2 equiv.) nitrosation Nitrosation (NaNO₂, Acetic Acid) start->nitrosation condensation Condensation start->condensation Second equivalent oxime α-Oximino-ketone nitrosation->oxime reduction Reduction (Zn, Acetic Acid) oxime->reduction aminoketone α-Amino-ketone (in situ) reduction->aminoketone aminoketone->condensation product Substituted Pyrrole (e.g., Knorr's Pyrrole) condensation->product

General workflow for the Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol is based on the original Knorr synthesis.[6]

  • Materials :

    • Ethyl acetoacetate (2 equivalents)

    • Glacial acetic acid

    • Saturated aqueous sodium nitrite (1 equivalent)

    • Zinc dust

  • Procedure :

    • Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath.[6][15]

    • Slowly add one equivalent of a saturated aqueous solution of sodium nitrite while maintaining a low temperature (5-7 °C).[6][15] This step is exothermic and forms the ethyl 2-oximinoacetoacetate.[6]

    • To a separate, well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid, gradually add the oxime solution and zinc dust.[6]

    • The reaction is exothermic; external cooling may be required to control the temperature.[6]

    • Once the addition is complete, reflux the mixture for one hour.[15]

    • Pour the hot mixture into a large volume of water to precipitate the crude product.[15]

    • Collect the solid product by filtration and recrystallize to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

The Hantzsch Pyrrole Synthesis

Named after Arthur Hantzsch, this method is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[8] The Hantzsch synthesis is particularly valuable for its ability to create diverse substitution patterns in a single step.[9]

Reaction Mechanism

The reaction mechanism starts with the amine attacking the β-ketoester to form an enamine intermediate.[8][16] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. Following the loss of a water molecule to form an imine, an intramolecular nucleophilic attack occurs, forming the five-membered ring.[8] The final step involves elimination and rearrangement of pi-bonds to yield the aromatic pyrrole product.[8]

Hantzsch_Mechanism reactants β-Ketoester + α-Haloketone + R'-NH₂ enamine Enamine Intermediate reactants->enamine (from β-Ketoester + Amine) adduct Alkylated Intermediate enamine->adduct Nucleophilic Attack on α-Haloketone cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization & -H₂O product Substituted Pyrrole cyclized->product Aromatization

References

A Comparative Spectroscopic Guide to Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the spectroscopic properties of recently developed novel pyrrole derivatives against a well-established standard, 2-phenyl-1H-pyrrole. The objective is to provide a clear, data-driven resource to aid in the identification, characterization, and structural elucidation of new pyrrole-based compounds, which are pivotal in medicinal chemistry and materials science.[1][2][3] The inclusion of various substituents on the pyrrole or phenyl ring significantly influences the electronic environment, leading to distinct spectroscopic signatures that are crucial for understanding structure-activity relationships.[4]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of novel pyrrole derivatives compared to 2-phenyl-1H-pyrrole. These compounds have been chosen to represent a range of structural modifications, including electron-donating and electron-withdrawing groups, which modulate their electronic and photophysical properties.

¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundH-3H-4H-5Phenyl ProtonsOther ProtonsReference
2-Phenyl-1H-pyrrole (Standard) ~6.30 (dd)~6.85 (dd)~6.95 (dd)7.15-7.45 (m)NH: ~8.2 (br s)[4]
2-(4-Methoxyphenyl)-1H-pyrrole ~6.25 (dd)~6.80 (dd)~6.90 (dd)6.90 (d), 7.35 (d)NH: ~8.1 (br s), OCH₃: ~3.80 (s)[4]
2-(4-Chlorophenyl)-1H-pyrrole ~6.35 (dd)~6.88 (dd)~7.00 (dd)7.30-7.45 (m)NH: ~8.3 (br s)[4]
2-(4-Nitrophenyl)-1H-pyrrole ~6.50 (dd)~6.89 (dd)~7.05 (dd)7.60 (d), 8.20 (d)NH: ~8.5 (br s)[4]
A Novel Pyrrole-Isoxazoline Derivative (4a) ---7.20-7.80 (m)NH: 9.85 (s)[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J) for vicinal pyrrole protons are typically in the range of 2-4 Hz.[4]

¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
CompoundC-2C-3C-4C-5Phenyl CarbonsOther CarbonsReference
2-Phenyl-1H-pyrrole (Standard) ~132.0~108.5~109.0~118.0125.0, 127.0, 128.5, 134.0-[4]
2-(4-Methoxyphenyl)-1H-pyrrole ~131.5~108.0~109.5~117.5114.0, 126.0, 129.0, 159.0OCH₃: 55.0[4]
2-(4-Chlorophenyl)-1H-pyrrole ~130.5~109.0~110.0~118.5128.0, 129.0, 133.0, 133.5-[4]
2-(4-Nitrophenyl)-1H-pyrrole ~129.0~110.0~111.0~119.0124.0, 129.5, 140.0, 147.0-[4]
A Novel Pyrrole-Benzimidazole Hybrid (4a) -~122.0~107.5~132.0110.0-140.0C=O: 165.0[6]
UV-Vis Absorption and Fluorescence Spectroscopic Data
CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
Pyrrole (Basic Chromophore) Various203-287--[7]
Pyrrolo[3,2-b]pyrrole Derivative (4a) CH₂Cl₂350, 480550-[8]
Pyrrolopyrrole aza-BODIPY Analogue (1) Chloroform699720-[2]
Carbon Dots from Pyrrole Polymerization Water246, 360420-600-[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the typical protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the pyrrole derivative was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).[4]

  • Instrumentation : Spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition : A standard single-pulse experiment was utilized. Key parameters included a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition : A proton-decoupled pulse program was used to obtain singlets for all carbon signals. A wider spectral width (e.g., 0 to 220 ppm) was employed, and a significantly larger number of scans (typically 1024 or more) was required due to the low natural abundance of ¹³C.[4]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy
  • Sample Preparation : Solutions of the pyrrole derivatives were prepared in a suitable solvent (e.g., CH₂Cl₂, Chloroform, or water) at a concentration of approximately 1.0 x 10⁻⁵ M.[8]

  • Instrumentation : UV-Vis absorption spectra were recorded on a spectrophotometer, scanning a wavelength range appropriate for the compound (e.g., 200-800 nm). Fluorescence emission spectra were recorded on a spectrofluorometer.

  • Data Acquisition : For fluorescence measurements, the excitation wavelength was set at or near the absorption maximum (λ_abs) of the compound, and the emission spectrum was recorded at longer wavelengths.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra were typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

  • Sample Introduction : The sample, dissolved in a suitable solvent like methanol or acetonitrile, was introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).

  • Data Analysis : The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is used to confirm the molecular weight and elemental composition of the synthesized compound.[1]

Workflow for Spectroscopic Analysis of Novel Compounds

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of novel chemical entities, from synthesis to structural confirmation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Novel Pyrrole Derivatives Synthesis Synthesis of Novel Pyrrole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Char Initial Characterization Purification->Initial_Char NMR NMR Spectroscopy (¹H, ¹³C, etc.) Initial_Char->NMR Structural Backbone MS Mass Spectrometry (MS) Initial_Char->MS Molecular Weight Optical_Spec Optical Spectroscopy Initial_Char->Optical_Spec Electronic Properties IR Infrared (IR) Spectroscopy Initial_Char->IR Functional Groups Structure_Elucidation Structural Elucidation and Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis UV-Vis Absorption Optical_Spec->UV_Vis Fluorescence Fluorescence Emission Optical_Spec->Fluorescence UV_Vis->Structure_Elucidation Fluorescence->Structure_Elucidation IR->Structure_Elucidation Data_Analysis Comparative Data Analysis and Reporting Structure_Elucidation->Data_Analysis

References

Comparative Bioactivity of Substituted Pyrrole-3-Carboxylic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Among these, substituted pyrrole-3-carboxylic acid esters have garnered considerable attention for their diverse biological profiles. The nature and position of substituents on the pyrrole core play a crucial role in modulating their bioactivity, making them a fertile ground for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted pyrrole-3-carboxylic acid esters, supported by experimental data.

Anticancer Activity

Substituted pyrrole derivatives have shown promising results as anticancer agents, with their efficacy being highly dependent on the substitution pattern.[2] The introduction of specific electron-donating or withdrawing groups can significantly influence their cytotoxic effects against various cancer cell lines.

For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that compounds with a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring exhibited potent anticancer activity.[3] Specifically, compound 21 was found to be highly effective against HepG2, DU145, and CT-26 cell lines with IC50 values ranging from 0.5 to 0.9 μM.[3] Another compound, 19 , showed strong activity against MGC 80-3, HCT-116, and CHO cell lines (IC50s = 1.0-1.7 μM).[3] Furthermore, a study on pyrrole-indole hybrids identified an ester derivative, 3v , as having strong lethal effects on MDA-MB-435 melanoma cells with an LC50 of 9.35 µM.[4]

Compound/Derivative ClassSubstituent DetailsCancer Cell LineActivity MetricReported Value (µM)Citation
Compound 21 3,4-dimethoxy phenyl at 4-positionHepG2, DU145, CT-26IC500.5 - 0.9[3]
Compound 19 3,4-dimethoxy phenyl at 4-positionMGC 80-3, HCT-116, CHOIC501.0 - 1.7[3]
Compound 15 -A549IC503.6[3]
Ester derivative 3v Ester groupMDA-MB-435 (Melanoma)LC509.35[4]
N-methylation of pyrrole (3d) N-methyl groupT47D (Breast)IC501.0[4]
Single chloro-substituted derivative 3h Chloro groupT47D (Breast)IC502.4[4]
Ester derivative 3k Ester groupT47D (Breast)IC5010.6[4]
cis-4m 3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)MDA-MB-231IC5016[5]
cis-4m 3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)HT-29IC5019.6[5]
cis-4m 3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)H1299IC5025.4[5]

Antimicrobial Activity

The search for new antimicrobial agents is a global priority, and substituted pyrroles have emerged as a promising class of compounds. Their mechanism of action and spectrum of activity are significantly influenced by the substituents on the pyrrole ring.

A study on new pyrrole derivatives demonstrated that the incorporation of a 4-hydroxyphenyl ring was a key feature for antifungal activity against Candida albicans.[6] For instance, compound 3e showed equipotent activity to the reference drug Clotrimazole against Aspergillus niger and C. albicans.[6] In terms of antibacterial activity, compound 3d was as potent as Ciprofloxacin against E. coli and S. aureus at a concentration of 100 μg/mL.[6] Another study highlighted a pyrrolamide derivative with dichloro and methoxypiperidine substitutions that exhibited a very low MIC of 0.008 µg/mL against Staphylococcus aureus.[7]

Compound/Derivative ClassSubstituent DetailsTarget MicroorganismActivity MetricReported Value (µg/mL)Citation
Compound 3e 4-hydroxyphenyl ringA. niger, C. albicansZone of InhibitionEquipotent to Clotrimazole[6]
Compound 3d -E. coli, S. aureusZone of InhibitionEquipotent to Ciprofloxacin[6]
Pyrrolamide Derivative Dichloro, methoxypiperidine substitutionsStaphylococcus aureusMIC0.008[7]
Pyrrolamide Derivative Dichloro, methoxypiperidine substitutionsEscherichia coliMIC1[7]
Pyrrole Benzamide Derivative -Staphylococcus aureusMIC3.12 - 12.5[7]
Fused Pyrrole (3c) Fused pyrimidine structureStaphylococcus aureusMIC30[1]
Fused Pyrrole (5c) Fused pyrimidine structureEscherichia coliMIC20[1]
Pyrrolopyrimidine (5, 6) Bromo and Iodo substitutionsStaphylococcus aureusMIC8[1]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a key area of research. Substituted pyrrole-3-carboxylic acid esters have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A study on pyrrole carboxylic acid derivatives found that compounds with an acetic acid group at position 1, such as 4h and 4k , showed high activity against both COX-1 and COX-2, with IC50 values indicating greater activity than celecoxib.[8][9] Compound 4k was a particularly potent COX-2 inhibitor, while compound 4h showed higher inhibition against COX-1, comparable to ibuprofen.[8][9] In another series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, most of the tested compounds exhibited stronger COX-2 selectivity than the reference drug meloxicam.[10]

Compound/Derivative ClassSubstituent DetailsTarget EnzymeActivity MetricReported Value/SelectivityCitation
Pyrrole Carboxylic Acid (4k) Acetic acid group at position 1COX-2IC50More potent than celecoxib[8][9]
Pyrrole Carboxylic Acid (4h) Acetic acid group at position 1COX-1IC50Comparable to ibuprofen[8][9]
Pyrrole Carboxylic Acid (4g) Acetic acid group at position 1COX-1IC50Comparable to ibuprofen[8][9]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (most) Various N-substituentsCOX-2SelectivityStronger than meloxicam[10]
Hybrid pyrazole analogue (5u) Pyrazole-bearing methylamineCOX-2IC50 (µM)1.79
Hybrid pyrazole analogue (5s) Pyrazole-bearing methylamineCOX-2IC50 (µM)2.51
Hybrid pyrazole analogue (5r) Pyrazole-bearing methylamineCOX-2IC50 (µM)9.63
Hybrid pyrazole analogue (5t) Pyrazole-bearing methylamineCOX-2IC50 (µM)22.21

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to determine the biological activity of the compounds cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is identified as the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Principle: The assay measures the generation of Prostaglandin G2 (PGG2) or Prostaglandin E2 (PGE2), products of the COX-catalyzed conversion of arachidonic acid.[1] The inhibition of this reaction in the presence of a test compound is quantified.[1]

Procedure:

  • Reaction Incubation: In a 96-well plate, combine the COX enzyme (COX-1 or COX-2), heme, and the test inhibitor (or a solvent control). Allow a brief pre-incubation period.[1]

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time, stop the reaction.

  • Quantification of Prostaglandins: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescent probe.

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the control and determine the IC50 value.

Visualizations

To better understand the context of this research, the following diagrams illustrate a generalized workflow for drug discovery and a key signaling pathway targeted by some of the discussed compounds.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Bioactivity Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large Scale) Phase_II->Phase_III NDA NDA/BLA Submission Phase_III->NDA Review FDA Review NDA->Review Approval Approval Review->Approval Phase_IV Phase IV (Post-Market) Approval->Phase_IV

Caption: Generalized workflow for drug discovery and development.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Pyrrole_Ester Substituted Pyrrole-3-Carboxylic Acid Ester (Inhibitor) Pyrrole_Ester->COX2

Caption: Inhibition of the COX-2 signaling pathway by substituted pyrroles.

References

A Comparative Guide to the Validation of Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate as a precursor for the synthesis of kinase inhibitors, with a focus on its derivatives' performance against key oncological targets such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). We present supporting experimental data for inhibitors derived from this precursor and compare them with alternatives synthesized from different starting materials. Detailed experimental protocols for synthesis and validation assays are provided to ensure reproducibility and aid in the critical evaluation of this chemical scaffold in drug discovery pipelines.

Executive Summary

This compound is a versatile and commercially available precursor for a significant class of kinase inhibitors, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib. Its chemical structure allows for straightforward modification, leading to the synthesis of potent inhibitors of key kinases involved in angiogenesis and tumor progression. This guide will delve into the synthetic routes, comparative efficacy, and validation methodologies associated with this precursor and its derivatives, offering a comprehensive resource for researchers in the field.

Performance Comparison of Kinase Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its ability to inhibit the target kinase at low concentrations, typically measured as the half-maximal inhibitory concentration (IC50). Below is a comparative summary of the performance of Sunitinib, a prominent derivative of this compound, against various kinases, alongside data for inhibitors derived from alternative precursors.

Table 1: Comparative IC50 Data of Kinase Inhibitors

Precursor ScaffoldInhibitorTarget KinaseIC50 (nM)Reference
This compound SunitinibVEGFR280[1]
PDGFRβ2[1]
c-Kit-[1]
FLT350 (ITD), 30 (Asp835)[1]
Pyrrolo[2,3-d]pyrimidine Compound 12iEGFR (T790M)0.21[2]
EGFR (wild-type)22[2]
Compound 5kVEGFR2136[3]
EGFR79[3]
Her240[3]
CDK2204[3]
Pyrazole DorsomorphinBMPR274[4]
ALK268[4]
ALK395[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of any potential drug candidate. This section outlines the synthetic route to a key kinase inhibitor from this compound and standard assays for validating kinase inhibition.

Synthesis of Sunitinib from this compound

This protocol describes a common synthetic route for Sunitinib.

Step 1: Formylation of this compound

  • In a reaction vessel, cool dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl3) while maintaining the temperature below 5°C.

  • Bring the reaction mixture to room temperature (25-30°C).

  • Add a solution of this compound in DMF dropwise.

  • Heat the mixture to 50°C and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and quench with ice-water.

  • Adjust the pH to 12-13 with aqueous potassium hydroxide (KOH) solution.

  • Filter the resulting solid, wash with water, and dry to obtain ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[5]

Step 2: Hydrolysis of the Ester

  • To a flask containing ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, add methanol and an aqueous solution of KOH.

  • Heat the mixture to 60-70°C and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture, and extract with an organic solvent like ethyl acetate to remove impurities.

  • Adjust the pH of the aqueous layer to 4.0 to precipitate the carboxylic acid.

  • Filter, wash, and dry the solid to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[6]

Step 3: Amidation

  • Dissolve 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in tetrahydrofuran (THF).

  • Add dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) and stir for 30 minutes.

  • Add triethylamine (TEA) followed by a solution of N,N-diethylethylenediamine in THF.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[6]

Step 4: Condensation to form Sunitinib

  • Dissolve N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoroindolin-2-one in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base like pyrrolidine.

  • Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to obtain Sunitinib.

Kinase Inhibition Assays

2.2.1. LanthaScreen® TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the test inhibitor in the appropriate assay buffer.

    • Prepare a 2X kinase/antibody solution.

    • Prepare a 2X substrate/ATP mixture.

  • Assay Procedure (10 µL Kinase Reaction):

    • Add 5 µL of the 2X serially diluted inhibitor to the wells of a microplate.

    • Add 5 µL of the 2X substrate/ATP mixture.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/antibody solution.

    • Mix and incubate for 1 hour at room temperature.[3]

  • Detection (20 µL Final Volume):

    • Add 10 µL of a 2X EDTA/terbium-labeled antibody mixture to stop the reaction and initiate detection.

    • Mix and incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

2.2.2. Z'-LYTE™ Kinase Assay

This assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

  • Kinase Reaction (10 µL):

    • Prepare a mixture of the kinase, a FRET-labeled peptide substrate (2 µM), and ATP in a kinase buffer.

    • Add the test inhibitor at various concentrations.

    • Incubate the reaction for 1 hour at room temperature to allow for phosphorylation of the peptide substrate.[7]

  • Development Reaction (15 µL):

    • Add 5 µL of a development reagent (a site-specific protease) to each well. This protease will cleave non-phosphorylated peptides.

    • Incubate for 1 hour at room temperature.[7]

  • Detection:

    • Measure the fluorescence emission of the donor (Coumarin, Ex: 400 nm, Em: 445 nm) and acceptor (Fluorescein, Ex: 400 nm, Em: 520 nm) fluorophores on a fluorescence plate reader.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein). Cleavage of the peptide disrupts FRET, leading to a high ratio. Phosphorylation protects the peptide from cleavage, resulting in a low ratio.

    • Calculate the percent phosphorylation and plot it against the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Sunitinib and similar kinase inhibitors often target the VEGFR and PDGFR signaling pathways, which are critical for angiogenesis and cell proliferation.

VEGFR_PDGFR_Signaling cluster_receptor Cell Membrane cluster_ligand cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K RAS RAS PDGFRb->RAS VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFRb

Caption: VEGFR and PDGFR signaling pathways inhibited by Sunitinib.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of a kinase inhibitor from the precursor and its subsequent validation.

Synthesis_Workflow Precursor Ethyl 2,4-dimethyl- 1H-pyrrole-3-carboxylate Formylation Formylation Precursor->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Amidation Amidation Hydrolysis->Amidation Condensation Condensation Amidation->Condensation Inhibitor Kinase Inhibitor (e.g., Sunitinib) Condensation->Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Validation_Workflow Inhibitor Synthesized Kinase Inhibitor Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen, Z'-LYTE) Inhibitor->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) IC50->Cell_Assay Cellular_Effects Evaluate Cellular Effects Cell_Assay->Cellular_Effects In_Vivo In Vivo Studies (Animal Models) Cellular_Effects->In_Vivo Efficacy_Toxicity Assess Efficacy & Toxicity In_Vivo->Efficacy_Toxicity Lead_Candidate Lead Candidate Efficacy_Toxicity->Lead_Candidate

Caption: Workflow for kinase inhibitor validation.

Conclusion

This compound serves as a valuable and well-validated precursor for the synthesis of potent kinase inhibitors. Its derivatives, exemplified by Sunitinib, have demonstrated significant inhibitory activity against key oncogenic kinases. While alternative precursors, such as those for pyrrolo[2,3-d]pyrimidines, offer access to inhibitors with different selectivity profiles, the established synthetic routes and proven efficacy of inhibitors derived from this compound solidify its importance in the landscape of kinase inhibitor drug discovery. The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to explore and validate novel kinase inhibitors based on this and other chemical scaffolds.

References

Structure-Activity Relationship of 2,4-dimethyl-1H-pyrrole-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethyl-1H-pyrrole-3-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their anticancer and antibacterial properties. The information presented is supported by quantitative data from in vitro studies and detailed experimental protocols.

Anticancer Activity: Targeting Kinase Signaling

A significant number of 2,4-dimethyl-1H-pyrrole-3-carboxylate analogs have been investigated for their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and proliferation.

Quantitative Comparison of Anticancer Activity

The antiproliferative activity of various analogs has been evaluated against a panel of human cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineGI50 (µg/mL)Reference CompoundGI50 (µg/mL)
9g H2,2,2-trifluoroethylMDA-MB-231 (Breast)5.51Sunitinib-
PC-3 (Prostate)5.15Sunitinib6.50
Series 9 HVaried esters and amidesVarious---
-General TrendElectron-withdrawing groups on the aryl ring and bioisosteric replacement of the carboxylic acid with esters or amides generally enhance activity.

Table 1: Anticancer Activity of 2,4-dimethyl-1H-pyrrole-3-carboxylate Analogs. [1]

Structure-Activity Relationship (SAR) for Anticancer Activity

The data reveals key structural features that influence the anticancer potency of these analogs:

  • Substitution at the 5-position: The introduction of a substituted ((E)-3-phenyl-3-oxoprop-1-enyl) moiety at the 5-position of the pyrrole ring is a common strategy.

  • Aryl Ring Substitution: The nature and position of substituents on the terminal phenyl ring play a critical role. Electron-withdrawing groups, such as fluoro and trifluoromethyl, have been shown to enhance anticancer activity. For instance, compound 9g , with a 3-fluoro-4-(trifluoromethyl)phenyl group, exhibited potent activity against MDA-MB-231 and PC-3 cancer cell lines.[1]

  • Carboxylate Modification: Conversion of the carboxylic acid at the 3-position to its ester or amide bioisosteres is a crucial modification for improving activity.[1] This suggests that modulating the pharmacokinetic properties, such as cell permeability, is important for efficacy.

Mechanism of Action: VEGFR-2 Signaling Pathway

Many of the anticancer 2,4-dimethyl-1H-pyrrole-3-carboxylate analogs function as inhibitors of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its activation and subsequent signaling.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (dimerized & phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 2,4-dimethyl-1H-pyrrole-3-carboxylate analog (Inhibitor) Inhibitor->VEGFR2_active

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Antibacterial Activity

Certain 2,4-dimethyl-1H-pyrrole-3-carboxylate analogs have also demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Comparison of Antibacterial Activity

The in vitro antibacterial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50).

Compound IDR1 SubstituentR2 SubstituentBacterial StrainIC50 (µg/mL)
9g H2,2,2-trifluoroethylBacillus subtilis1.44
Staphylococcus aureus1.54

Table 2: Antibacterial Activity of a 2,4-dimethyl-1H-pyrrole-3-carboxylate Analog. [1]

Structure-Activity Relationship (SAR) for Antibacterial Activity

While the SAR for antibacterial activity is less explored compared to their anticancer effects, initial findings suggest that:

  • Lipophilicity and Electronic Effects: Similar to the anticancer analogs, modifications that increase lipophilicity and the presence of electron-withdrawing groups on the aryl substituent appear to be beneficial for antibacterial potency. Compound 9g , which was also a potent anticancer agent, displayed the best antibacterial activity among the tested series.[1]

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, the following are detailed methodologies for the key experiments cited.

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the compounds is often evaluated using the National Cancer Institute's 60 human tumor cell line screen.

NCI60_Workflow A Cell Inoculation (96-well plates, 5,000-40,000 cells/well) B 24h Incubation (37°C, 5% CO2) A->B C Addition of Test Compound (Single high dose or 5 concentrations) B->C D 48h Incubation C->D E Assay Termination (TCA fixation) D->E F Sulforhodamine B (SRB) Staining E->F G Absorbance Measurement (515 nm) F->G H Data Analysis (Calculate GI50, TGI, LC50) G->H

Caption: NCI-60 Cell Line Screening Workflow.

Protocol:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities from 5,000 to 40,000 cells/well.[2]

  • Pre-incubation: Plates are incubated for 24 hours to allow for cell attachment.[2]

  • Compound Addition: Test compounds, solubilized in DMSO and diluted with medium, are added at a single high concentration (e.g., 10⁻⁵ M) for an initial screen, or at five different concentrations for a full five-dose assay.[2]

  • Incubation: The plates are incubated for an additional 48 hours.[2]

  • Assay Termination and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.[2]

  • Measurement and Analysis: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read at 515 nm to determine the cell protein content, which is proportional to the cell number. The GI50 is then calculated from the dose-response curves.[2]

In Vitro VEGFR-2 Kinase Assay

This biochemical assay determines the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

Protocol:

  • Reaction Setup: Recombinant human VEGFR-2 kinase domain is incubated in a kinase buffer with a specific peptide substrate and ATP.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Quantification of Phosphorylation: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radioisotope incorporation (³²P-ATP) or fluorescence-based assays.[3]

  • Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined by fitting the dose-response data.[3]

Antibacterial Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Protocol:

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[4][5]

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The performance of the synthesized product is objectively compared with commercially available, structurally similar alternatives, supported by experimental data and detailed protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including receptor tyrosine kinase (RTK) inhibitors.[1] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the standard analytical techniques for purity determination and compares the purity of a synthesized batch with commercially available analogs.

Analytical Techniques for Purity Assessment

The primary methods for determining the purity of organic compounds like this compound include chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable methods.[2][3]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized organic compound.

Purity Assessment Workflow Figure 1: General Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_comparison Comparative Analysis synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Initial Purification (e.g., Crystallization, Column Chromatography) workup->purification hplc HPLC Analysis purification->hplc Sample for Analysis gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr data_table Data Tabulation & Comparison hplc->data_table gcms->data_table nmr->data_table report Final Purity Report data_table->report

Caption: Figure 1: General Workflow for Purity Assessment.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was determined and compared with commercially available, structurally similar pyrrole derivatives.

Table 1: Comparison of Purity Data

CompoundSourceStated Purity (%)Analytical Method
Synthesized this compound In-house Synthesis>96HPLC
This compoundSupplier A99Not Specified
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylateCommercial Supplier B≥98Not Specified
3-Ethyl-2,4-dimethylpyrroleSigma-Aldrich97GC
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateCommercial Supplier C≥98Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of non-volatile and thermally labile compounds.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid). For a reverse-phase method, a simple mobile phase of acetonitrile, water, and phosphoric acid can also be used.[4]

  • Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode-Array Detector (DAD) at 258 nm.[1][5]

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.

  • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >96% was obtained for a synthesized batch.[1][6]

Logical Diagram for HPLC Analysis

HPLC Analysis Workflow Figure 2: HPLC Analysis Workflow sample Dissolved Sample hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc chromatogram Chromatogram Generation hplc->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis

Caption: Figure 2: HPLC Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[3]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.[3]

    • Hold: 5 minutes at 280°C.[3]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.[2]

  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.[2]

  • Injection Volume: 1 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with reference libraries (e.g., NIST) to confirm the identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing information on the molecular structure and the presence of impurities.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: A standard proton experiment is performed.

    • Data Analysis: The presence of any impurity peaks should be noted. The integral ratios of the signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule.

  • ¹³C NMR:

    • Sample Preparation: A more concentrated sample (20-50 mg) may be required.

    • Data Acquisition: A proton-decoupled carbon spectrum is acquired.

    • Data Analysis: The number of signals should correspond to the number of unique carbon atoms in the molecule. The PubChem database provides reference spectra for this compound.[7]

Signaling Pathway Diagram for NMR Analysis

NMR Analysis Logic Figure 3: NMR Data Interpretation Logic cluster_input Input Data cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation sample Synthesized Compound nmr_acq NMR Spectrometer sample->nmr_acq h1_nmr ¹H NMR Spectrum nmr_acq->h1_nmr c13_nmr ¹³C NMR Spectrum nmr_acq->c13_nmr structure_confirm Structural Confirmation h1_nmr->structure_confirm Chemical Shifts, Integration, Coupling purity_assess Purity Assessment h1_nmr->purity_assess Presence of Impurity Peaks c13_nmr->structure_confirm Number of Signals, Chemical Shifts c13_nmr->purity_assess structure_confirm->purity_assess

Caption: Figure 3: NMR Data Interpretation Logic.

Conclusion

A multi-technique approach is essential for the accurate assessment of the purity of synthesized this compound. HPLC provides reliable quantitative data on purity, while GC-MS is effective for identifying volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and the detection of structurally related impurities. The comparative data presented in this guide demonstrates that a synthesized batch can achieve purity levels comparable to or exceeding those of commercially available alternatives, ensuring its suitability for downstream applications in research and drug development.

References

A Comparative Analysis of Pyrrole Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrole scaffold is a ubiquitous and vital heterocyclic motif in a vast array of pharmaceuticals, natural products, and functional materials. For researchers, scientists, and professionals in drug development, the judicious selection of a synthetic route to construct this privileged core is paramount, as it directly influences yield, purity, scalability, and the overall efficiency of a synthetic campaign. This guide provides a detailed comparative analysis of six prominent methods for pyrrole synthesis: the Paal-Knorr, Hantzsch, Knorr, Piloty-Robinson, Barton-Zard, and Van Leusen syntheses. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of their mechanistic pathways to inform the selection of the most suitable method for your research endeavors.

Comparative Yield Analysis of Pyrrole Synthesis Routes

The efficiency of a synthetic method is a critical factor in its practical application. The following table summarizes the typical reaction conditions and reported yields for the six major pyrrole synthesis routes, offering a quantitative basis for comparison.

Synthesis RouteTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, Lewis acids (e.g., Bi(NO₃)₃, Sc(OTf)₃), Microwave25 - 15015 min - 24 h>60, often 80-98[1][2]
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, primary amines)Room Temp. - RefluxVariableModerate, often <60[3]
Knorr Synthesis α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h45 - 80[2]
Piloty-Robinson Synthesis Aldehydes/Ketones, HydrazineAcid catalyst (e.g., HCl, ZnCl₂), Microwave180 - 23030 min - 3 daysModerate to good, up to 79% with microwave[4][5]
Barton-Zard Synthesis Nitroalkenes, α-IsocyanoestersBase (e.g., DBU, K₂CO₃)0 - Reflux0.5 - 3 h63 - 94[6]
Van Leusen Synthesis Michael acceptors (α,β-unsaturated carbonyls, nitriles, etc.), Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH, K₂CO₃)Room Temp.1 - 24 h55 - 97[7][8]

Reaction Mechanisms and Experimental Workflows

A thorough understanding of the reaction pathway is crucial for optimizing conditions and troubleshooting. Below are graphical representations of the key synthetic routes.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1_4_Dicarbonyl->Hemiaminal + Amine Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Mechanism of the Paal-Knorr Pyrrole Synthesis.

Hantzsch_Synthesis_Workflow Start Start Mix Mix α-Haloketone, β-Ketoester, and Amine/Ammonia Start->Mix React Reaction (Base-catalyzed condensation) Mix->React Workup Aqueous Workup and Extraction React->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Substituted Pyrrole Purify->Product

Experimental Workflow for the Hantzsch Pyrrole Synthesis.

Knorr_Synthesis_Logical_Flow Start Start: α-Ketoester and β-Dicarbonyl InSitu In situ generation of α-Amino-ketone from Oxime (using Zn/HOAc) Start->InSitu Condensation Condensation of α-Amino-ketone with β-Dicarbonyl InSitu->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Polysubstituted Pyrrole Dehydration->Product

Logical Flow of the Knorr Pyrrole Synthesis.

Piloty_Robinson_Pathway Aldehyde Aldehyde/Ketone (2 equiv.) Azine Azine Formation Aldehyde->Azine Hydrazine Hydrazine Hydrazine->Azine Rearrangement [3,3]-Sigmatropic Rearrangement Azine->Rearrangement Heat, Acid Cyclization Cyclization & Loss of Ammonia Rearrangement->Cyclization Pyrrole 3,4-Disubstituted Pyrrole Cyclization->Pyrrole

Reaction Pathway of the Piloty-Robinson Synthesis.

Barton_Zard_Workflow Start Start Mix Mix Nitroalkene and α-Isocyanoester in Solvent Start->Mix AddBase Add Base (e.g., DBU) Mix->AddBase Reaction Stir at appropriate temperature AddBase->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Substituted Pyrrole Purification->Product

Experimental Workflow for the Barton-Zard Synthesis.

Van_Leusen_Mechanism Start TosMIC + Michael Acceptor Deprotonation Base-mediated deprotonation of TosMIC Start->Deprotonation Michael Michael Addition Deprotonation->Michael Cyclization Intramolecular Cyclization ([3+2] Cycloaddition) Michael->Cyclization Elimination Elimination of Tosyl Group Cyclization->Elimination Product 3,4-Disubstituted Pyrrole Elimination->Product

Mechanism of the Van Leusen Pyrrole Synthesis.

Detailed Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole[9]
  • Materials :

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

    • Add one drop of concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for 15 minutes.

    • After the reflux period, cool the flask in an ice bath.

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Expected Yield : Approximately 52% (178 mg).

Hantzsch Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
  • Materials :

    • Ethyl acetoacetate (26.0 g, 0.2 mol)

    • Chloroacetone (18.5 g, 0.2 mol)

    • Aqueous Ammonia (25%, 50 mL)

    • Ethanol (50 mL)

  • Procedure :

    • In a round-bottom flask, dissolve ethyl acetoacetate (26.0 g) and chloroacetone (18.5 g) in ethanol (50 mL).

    • To this solution, add aqueous ammonia (50 mL) dropwise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

    • After the addition is complete, stir the mixture at room temperature for 24 hours.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.

  • Expected Yield : Moderate, typically in the range of 40-60%.

Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[10]
  • Materials :

    • Ethyl acetoacetate (32.5 g, 0.25 mol)

    • Glacial Acetic Acid (75 mL)

    • Sodium Nitrite (8.7 g, 0.126 mol)

    • Zinc dust (16.7 g, 0.255 mol)

    • Water

  • Procedure :

    • Dissolve ethyl acetoacetate (32.5 g) in glacial acetic acid (75 mL) in a flask and cool in an ice bath.

    • Separately, dissolve sodium nitrite (8.7 g) in water (12.5 mL) and add this solution dropwise to the cooled ethyl acetoacetate solution, maintaining the temperature between 5-7 °C.

    • After the addition, stir the mixture in the ice bath for 30 minutes, then allow it to stand at room temperature for 4 hours.

    • To the resulting solution, add zinc dust (16.7 g) portion-wise, ensuring the reaction does not become too vigorous. The mixture will warm up and may begin to boil.

    • Once all the zinc has been added, heat the mixture to reflux for 1 hour.

    • Pour the hot mixture into a large volume of water (850 mL) to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol.

  • Expected Yield : Approximately 48.5%.

Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Diethyl-1-benzoylpyrrole[11]
  • Materials :

    • Butyraldehyde azine (crude, 1 equivalent)

    • Pyridine (3.7 equivalents)

    • Benzoyl chloride (2.1 equivalents)

    • Ethyl acetate

  • Procedure :

    • To a dry 20 mL microwave vial equipped with a magnetic stir bar, add unpurified butyraldehyde azine and pyridine.

    • Slowly add benzoyl chloride, cap the vial, and shake vigorously.

    • Heat the vial in a microwave reactor at 180 °C for 30-60 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by silica gel flash column chromatography.

  • Expected Yield : 52% for the synthesis of (3,4-diethyl-1H-pyrrol-1-yl)(phenyl)methanone.[4]

Barton-Zard Synthesis of Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate[6]
  • Materials :

    • 3-Nitro-2H-chromene derivative (1.0 mmol)

    • Ethyl isocyanoacetate (1.1 mmol)

    • Potassium Carbonate (K₂CO₃) (1.5 mmol)

    • Ethanol

  • Procedure :

    • In a round-bottom flask, dissolve the 3-nitro-2H-chromene derivative and ethyl isocyanoacetate in ethanol.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture to reflux for 0.5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Expected Yield : 63-94%.

Van Leusen Synthesis of a 3-Aroyl-4-heteroarylpyrrole[8]
  • Materials :

    • Heteroaryl chalcone (1 mmol)

    • Tosylmethyl isocyanide (TosMIC) (1 mmol)

    • Sodium Hydride (NaH) (50 mg)

    • Dimethyl sulfoxide (DMSO) (1.5 mL)

    • Diethyl ether (Et₂O) (20 mL)

  • Procedure :

    • In a flask, prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) under an argon atmosphere.

    • In a separate vial, mix the heteroaryl chalcone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

    • Add the DMSO solution dropwise to the stirred suspension of sodium hydride at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction carefully with water.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography.

  • Expected Yield : 55-70%.

Comparative Discussion

  • Paal-Knorr Synthesis : This is often the simplest and most direct method for preparing pyrroles, especially when the requisite 1,4-dicarbonyl compound is readily available.[1] It generally provides high yields and has a broad substrate scope.[2] However, the synthesis of unsymmetrical 1,4-dicarbonyls can be challenging, and the traditionally harsh acidic conditions can be a limitation for sensitive substrates.[9] Modern modifications using milder catalysts and microwave irradiation have significantly improved its utility.[1]

  • Hantzsch Synthesis : This method is useful for the synthesis of polysubstituted pyrroles with a specific substitution pattern.[3] However, it often suffers from moderate yields and can be limited by the availability of the starting α-haloketones.[10] Side reactions, such as the formation of furans, can also occur.[3]

  • Knorr Synthesis : A classic and reliable method for preparing polysubstituted pyrroles, particularly those with electron-withdrawing groups.[2] The in situ generation of the unstable α-amino-ketone is a key feature. A major limitation is the potential for self-condensation of the α-amino-ketone, which can lower the yield.[11]

  • Piloty-Robinson Synthesis : This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles from simple aldehydes or ketones.[4] The traditional high temperatures and long reaction times have been significantly improved by the use of microwave irradiation, making it a more practical approach.[4][12]

  • Barton-Zard Synthesis : This is a powerful method for the synthesis of pyrroles from nitroalkenes and isocyanoacetates, often proceeding in high yields under relatively mild basic conditions.[6] It provides access to pyrroles with a different substitution pattern compared to the classical methods.

  • Van Leusen Synthesis : A versatile and widely used method for the synthesis of 3,4-disubstituted pyrroles from Michael acceptors and TosMIC.[7] The reaction is operationally simple, uses readily available starting materials, and has a broad substrate scope.[7] The use of a strong base like sodium hydride is a potential limitation for some applications.

Conclusion

The selection of an optimal pyrrole synthesis route is a multifaceted decision that depends on the desired substitution pattern, the availability and stability of starting materials, scalability requirements, and the desired reaction conditions. The classical Paal-Knorr, Hantzsch, and Knorr syntheses remain valuable tools in the synthetic chemist's arsenal. More modern methods, such as the Piloty-Robinson, Barton-Zard, and Van Leusen syntheses, have expanded the synthetic toolbox, offering alternative and often milder pathways to a diverse range of functionalized pyrroles. This comparative guide provides the necessary data and protocols to enable an informed and strategic choice for your specific synthetic target.

References

Unveiling the Anticancer Potential of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the anticancer properties of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives. This guide provides an objective analysis of their performance against other alternatives, supported by experimental data, to accelerate research and development in oncology.

The pyrrole scaffold is a crucial component in numerous biologically active compounds, and its derivatives have shown considerable promise as anticancer agents.[1] This guide focuses on the characterization of this compound derivatives, offering a structured overview of their cytotoxic activity and insights into their mechanisms of action.

Comparative Anticancer Activity

The in vitro cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. The data presented below summarizes the growth inhibition (GI50) values for a representative derivative, 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, in comparison to the well-established multi-kinase inhibitor, Sunitinib.

CompoundCancer Cell LineGI50 (µg/mL)Reference CompoundCancer Cell LineGI50 (µg/mL)
2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylateMDA-MB-231 (Breast)5.51SunitinibPC-3 (Prostate)6.50
PC-3 (Prostate)5.15

Data sourced from a study on novel 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives.

Mechanism of Action: Targeting Key Signaling Pathways

Several studies suggest that pyrrole derivatives exert their anticancer effects by inhibiting critical signaling pathways involved in tumor growth and proliferation. A prominent mechanism identified for derivatives of the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid core is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By blocking these receptors, the derivatives can disrupt downstream signaling cascades, leading to the inhibition of angiogenesis and tumor cell proliferation.

VEGFR_PDGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->VEGFR Pyrrole_Derivative->PDGFR

Caption: Inhibition of VEGFR and PDGFR signaling pathways.

Experimental Protocols

To ensure the reproducibility and standardization of research, this section provides detailed methodologies for key in vitro assays used in the characterization of these pyrrole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with serial dilutions of pyrrole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

  • Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

This protocol is for the detection of apoptosis-related proteins to elucidate the mechanism of cell death.

Detailed Protocol:

  • Protein Extraction: Treat cells with the pyrrole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This guide serves as a valuable resource for the scientific community, providing a foundation for the further exploration and development of this compound derivatives as novel anticancer therapeutics. The presented data and protocols are intended to facilitate standardized and reproducible research in this promising area of drug discovery.

References

Safety Operating Guide

Safe Disposal of Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to consult the compound's Safety Data Sheet (SDS). Personnel handling this compound must be thoroughly familiar with its potential hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]

Spill Management: In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • For dry spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep, shovel, or vacuum the material.[1]

  • For wet spills or solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Collect all spilled material and contaminated absorbents into a designated, sealable, and clearly labeled container for hazardous waste.[1]

  • Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains or waterways.[1][2]

Hazard Summary

This compound is classified with the following hazards.[3] Understanding these is crucial for safe handling and disposal.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an authorized hazardous or special waste collection point.[1] Never dispose of this chemical down the drain or in regular solid waste.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), in a dedicated and compatible hazardous waste container.

    • The container must be in good condition, made of a material that will not react with the chemical, and have a secure, tight-fitting lid.[2]

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number (2199-51-1).

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Improper mixing can lead to dangerous chemical reactions.

  • Temporary Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • The storage area should be away from incompatible materials and accessible only to authorized personnel.[1][2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have waste This compound? ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect waste in a compatible, sealed container ppe->collect label_waste 3. Label container clearly: 'Hazardous Waste' & Chemical Name collect->label_waste segregate 4. Segregate from incompatible waste streams label_waste->segregate store 5. Store in a designated, secure secondary containment area segregate->store contact_ehs 6. Arrange for pickup by EHS or licensed contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Hazard and Precautionary Data

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices. The following table summarizes the key hazard statements and personal protective equipment (PPE) recommendations.

Hazard ClassificationGHS Hazard StatementPrecautionary StatementRecommended Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritation[1][2]P264: Wash hands and any exposed skin thoroughly after handling.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] P332+P317: If skin irritation occurs: Get medical advice/attention.[2]Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[4][5] For prolonged contact, consider double gloving or using thicker, reusable gloves. Disposable gloves should be removed and replaced immediately after contact with the chemical.[4] Body Protection : A flame-resistant lab coat or chemical-resistant apron should be worn to protect skin and clothing.[5][6]
Eye IrritationH319: Causes serious eye irritation[1][2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P337+P317: If eye irritation persists: Get medical advice/attention.[2]Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[4] For tasks with a higher risk of splashing or dust generation, chemical splash goggles and a face shield are recommended.[5][7]
Respiratory IrritationH335: May cause respiratory irritation[1][2]P261: Avoid breathing dust/fumes.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1][2][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] P319: Get medical help if you feel unwell.[2]Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][8] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator should be used.[9]

Operational Plan: Step-by-Step Handling Protocol

To ensure the safe handling of this compound, which may be a crystalline powder, follow this detailed protocol.[10]

1. Pre-Handling Preparation:

  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of the chemical to be used and the potential for exposure.[3][11]
  • Review Safety Data Sheet (SDS) : Always consult the most recent SDS for this compound to be aware of all potential hazards.[2][7]
  • Gather PPE : Assemble all necessary PPE as outlined in the table above. Ensure all PPE is in good condition and fits correctly.
  • Prepare Workspace : Designate a specific area for handling the chemical, preferably within a chemical fume hood.[8] Ensure the workspace is clean and uncluttered. Keep a spill kit readily accessible.

2. Handling the Chemical:

  • Don PPE : Put on your lab coat, safety goggles (and face shield if necessary), and gloves before opening the chemical container.
  • Weighing : When weighing the powdered substance, do so within the fume hood to contain any airborne particles.[1] Use a spatula to transfer the powder and avoid pouring directly from the container to minimize dust generation.
  • Dissolving : If dissolving the solid, add the powder to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.
  • Container Management : Keep the container of this compound securely sealed when not in use.[1]

3. Post-Handling Procedures:

  • Decontamination : Clean all equipment and the work surface thoroughly after use.
  • Remove PPE : Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling is complete.[1][7]
  • Storage : Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste : Place any unused or contaminated solid this compound into a clearly labeled hazardous waste container.
  • Liquid Waste : Solutions containing this chemical should be collected in a designated "Non-halogenated Organic Liquid Waste" container. Do not pour organic waste down the drain.[8][12]
  • Contaminated Materials : Any materials, such as gloves, weighing paper, or paper towels, that have come into contact with the chemical should be disposed of as solid hazardous waste.[10]

2. Container Disposal:

  • Empty Containers : Once empty, rinse the original container with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as liquid hazardous waste.
  • Final Disposal : After rinsing, the empty container can be disposed of in accordance with local regulations, which may allow for disposal in regular trash after ensuring it is free of chemical residue.

3. Spill Management:

  • Minor Spills : For small spills of the solid, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1] Avoid generating dust.
  • Liquid Spills : For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.
  • Ventilation : Ensure the area is well-ventilated during cleanup.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet prep1->prep2 prep3 Assemble Personal Protective Equipment prep2->prep3 prep4 Prepare & Clean Workspace prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Weigh/Measure in Fume Hood handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 handle4 Securely Close Container handle3->handle4 post1 Decontaminate Workspace & Equipment handle4->post1 post2 Segregate & Label Waste post1->post2 post3 Properly Store Unused Chemical post2->post3 disp1 Dispose of Solid & Liquid Waste post2->disp1 post4 Remove PPE & Wash Hands post3->post4 disp2 Dispose of Contaminated Materials disp1->disp2 disp3 Manage Empty Containers disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.